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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 7-Fluoro-4-methyl-8-nitroquinoline

Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 7-Fluoro-4-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 7-Fluoro-4-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. While a published crystal structure for this specific molecule is not yet available, this document outlines the established methodologies for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. By drawing parallels with closely related quinoline derivatives, this guide offers a predictive yet rigorous framework for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the structure-property relationships that govern this class of compounds.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials.[1][2] The quinoline scaffold is a key pharmacophore in a wide array of biologically active compounds, exhibiting antimicrobial, antifungal, and antitumor properties.[3][4] The strategic incorporation of substituents onto the quinoline ring system allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties.

The subject of this guide, 7-Fluoro-4-methyl-8-nitroquinoline, combines three key functional groups:

  • A fluorine atom at the 7-position: The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the drug-like properties of a molecule.[5]

  • A methyl group at the 4-position: This group can influence the molecule's conformation and provide a handle for further synthetic modifications.

  • A nitro group at the 8-position: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the quinoline ring and participate in crucial intermolecular interactions within the crystal lattice.[6]

Understanding the precise three-dimensional arrangement of atoms in 7-Fluoro-4-methyl-8-nitroquinoline through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationships and for the rational design of new derivatives with enhanced properties.[7]

Synthesis and Crystallization: A Proposed Pathway

While a specific synthetic protocol for 7-Fluoro-4-methyl-8-nitroquinoline has not been published, a plausible and efficient route can be designed based on well-established reactions for analogous quinoline derivatives.[5] The proposed synthesis involves a multi-step sequence, beginning with a classic quinoline synthesis followed by regioselective nitration.

Proposed Synthetic Workflow

The synthesis would likely commence with the Skraup synthesis or a related cyclization reaction to construct the core quinoline ring, followed by a carefully controlled nitration step.

Synthetic_Pathway m-Fluoroaniline m-Fluoroaniline 7-Fluoro-4-methylquinoline 7-Fluoro-4-methylquinoline m-Fluoroaniline->7-Fluoro-4-methylquinoline Doebner-von Miller Reaction (H2SO4, Oxidizing Agent) Crotonaldehyde Crotonaldehyde Crotonaldehyde->7-Fluoro-4-methylquinoline 7-Fluoro-4-methyl-8-nitroquinoline 7-Fluoro-4-methyl-8-nitroquinoline 7-Fluoro-4-methylquinoline->7-Fluoro-4-methyl-8-nitroquinoline Nitration (HNO3, H2SO4)

Caption: Proposed synthetic pathway for 7-Fluoro-4-methyl-8-nitroquinoline.

Step-by-Step Experimental Protocol (Proposed)
  • Synthesis of 7-Fluoro-4-methylquinoline:

    • In a well-ventilated fume hood, slowly add concentrated sulfuric acid to a cooled mixture of m-fluoroaniline and an oxidizing agent (e.g., arsenic pentoxide or m-nitrobenzenesulfonate).

    • To this mixture, add crotonaldehyde dropwise while maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, heat the reaction mixture under reflux for several hours.

    • Allow the mixture to cool and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 7-fluoro-4-methylquinoline.

  • Nitration to 7-Fluoro-4-methyl-8-nitroquinoline:

    • Dissolve the purified 7-fluoro-4-methylquinoline in cold, concentrated sulfuric acid.

    • Slowly add a pre-cooled nitrating mixture (a combination of fuming nitric acid and concentrated sulfuric acid) to the solution while maintaining a temperature below 0 °C. The regioselectivity of the nitration is directed by the existing substituents on the quinoline ring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain high-purity crystals of 7-Fluoro-4-methyl-8-nitroquinoline.

Crystal Growth

The quality of the single crystal is paramount for a successful X-ray diffraction experiment.[8] Slow evaporation of a saturated solution of the purified compound in an appropriate solvent is a commonly employed and effective method for growing high-quality single crystals. A range of solvents should be screened to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the positions of atoms.[9][10]

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal of 7-Fluoro-4-methyl-8-nitroquinoline is carefully selected under a microscope and mounted on a goniometer head.

  • X-ray Source: Monochromatic X-rays are generated, typically from a copper or molybdenum source, and directed at the crystal.[9]

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[10] This pattern is recorded by a detector.

  • Data Integration and Scaling: The collected diffraction data are then processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell parameters and the space group of the crystal.

X-ray_Diffraction_Workflow Single_Crystal Single_Crystal X-ray_Beam X-ray_Beam Single_Crystal->X-ray_Beam Irradiation Diffraction_Pattern Diffraction_Pattern X-ray_Beam->Diffraction_Pattern Diffraction Data_Collection Data_Collection Diffraction_Pattern->Data_Collection Detection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Model Building Final_Crystal_Structure Final_Crystal_Structure Structure_Refinement->Final_Crystal_Structure Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography, where the phases of the diffracted X-rays are lost during the experiment.[11] This problem is typically solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial model of the molecule can be built.

This initial model is then refined using a least-squares method.[12] The refinement process adjusts the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[12][13] The quality of the final refined structure is assessed using various metrics, such as the R-factor.

Predicted Crystal Structure and Intermolecular Interactions

Based on the crystal structures of similar nitroquinoline derivatives, we can anticipate several key structural features and intermolecular interactions for 7-Fluoro-4-methyl-8-nitroquinoline.[14]

Molecular Geometry

The quinoline ring system is expected to be essentially planar. The nitro group will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance with the adjacent hydrogen atom. Bond lengths and angles are expected to be within the standard ranges for similar heterocyclic compounds.

Intermolecular Interactions

The crystal packing of 7-Fluoro-4-methyl-8-nitroquinoline is expected to be dominated by a combination of weak intermolecular interactions, including:

  • π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[15]

  • C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl group and the quinoline ring with the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring are anticipated.[16]

  • Halogen Bonding: The fluorine atom may participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

These interactions collectively dictate the supramolecular architecture of the crystal.[17][18]

Tabulated Crystallographic Data (Hypothetical)

The following table presents a hypothetical set of crystallographic data for 7-Fluoro-4-methyl-8-nitroquinoline, based on typical values for related compounds.[7]

ParameterHypothetical Value
Empirical FormulaC₁₀H₇FN₂O₂
Formula Weight206.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.0
β (°)105
Volume (ų)880
Z4
Density (calculated) (g/cm³)1.55
Absorption Coefficient (mm⁻¹)0.13
F(000)424
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.0 to 28.0
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Final R indices [I>2sigma(I)]R1 = 0.05, wR2 = 0.12
R indices (all data)R1 = 0.07, wR2 = 0.14
Goodness-of-fit on F²1.05

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, framework for the synthesis and crystallographic analysis of 7-Fluoro-4-methyl-8-nitroquinoline. By leveraging established methodologies and drawing comparisons with structurally related compounds, we have outlined a clear path for researchers to follow. The successful determination of this crystal structure will provide invaluable insights into the subtle interplay of intermolecular forces that govern the solid-state properties of this promising class of molecules. This knowledge will, in turn, facilitate the rational design of new quinoline derivatives with tailored properties for applications in drug discovery and materials science.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (n.d.). Retrieved from [Link]

  • Crystallographic Refinement - NIH. (n.d.). Retrieved from [Link]

  • Refinement - International Union of Crystallography (IUCr). (2021, October 15). Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (2023, November 28). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

  • Structure refinement: some background theory and practical strategies - MIT. (n.d.). Retrieved from [Link]

  • Single crystal X-ray diffraction analysis - St. Petersburg State University. (n.d.). Retrieved from [Link]

  • New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. (2017, June 14). Retrieved from [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. (n.d.). Retrieved from [Link]

  • An illustration of the intra- and intermolecular interactions in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of nanoparticles of quinoline derivatives and study of their antibacterial properties | International Journal of Nano and Biomaterials - Inderscience Online. (2025, January 9). Retrieved from [Link]

  • Structures of the quinoline derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • X-Ray diffraction analyses of the natural isoquinoline alkaloids Berberine and Sanguinarine complexed with double helix DNA d(CGTACG) - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - MDPI. (2022, August 4). Retrieved from [Link]

  • View of the principal intermolecular interactions in the crystal of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Visualizing the locality of intermolecular interactions in organic crystals. (2008, February 15). Retrieved from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (2013, December 13). Retrieved from [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019, September 13). Retrieved from [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.). Retrieved from [Link]

  • (PDF) 8-Nitroquinoline - ResearchGate. (n.d.). Retrieved from [Link]

  • 7-FLUORO-4-HYDROXY-3-NITROQUINOLINE — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem. (n.d.). Retrieved from [Link]

  • Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025, September 15). Retrieved from [Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 7-Fluoro-4-methyl-8-nitroquinoline: A Predictive and Empirical Framework

Executive Summary As drug development professionals and toxicologists, we frequently encounter specialized building blocks that carry significant structural alerts. 7-Fluoro-4-methyl-8-nitroquinoline (7F-4M-8NQ) is one s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals and toxicologists, we frequently encounter specialized building blocks that carry significant structural alerts. 7-Fluoro-4-methyl-8-nitroquinoline (7F-4M-8NQ) is one such compound. While specific empirical literature on this exact catalog compound is sparse, its structural phylogeny—rooted in the highly reactive nitroquinoline family—mandates a rigorous, predictive approach to its safety evaluation.

This whitepaper provides an in-depth technical guide to profiling the in vitro toxicity of 7F-4M-8NQ. By dissecting its structural alerts and establishing self-validating experimental protocols, we provide a robust framework for evaluating its genotoxic, cytotoxic, and oxidative liabilities.

Structural Alerts and Predictive Toxicology

To understand the toxicological profile of 7F-4M-8NQ, we must deconstruct its molecular architecture. The toxicity is not random; it is a direct consequence of its functional groups:

  • The Quinoline Core: Planar, heterocyclic, and lipophilic. Quinolines are notorious for their ability to intercalate into DNA and undergo cytochrome P450-mediated bioactivation.

  • The 8-Nitro Group (The Critical Alert): The nitroaromatic moiety is the primary driver of toxicity. Nitro groups undergo enzymatic reduction via cellular nitroreductases to form highly reactive nitro radical anions and hydroxylamines. This redox cycling generates Reactive Oxygen Species (ROS) and leads to the formation of stable DNA adducts, most notably 8-hydroxydeoxyguanosine (8OHdG) (). Hazard classifications for the parent 8-nitroquinoline scaffold explicitly list it as a suspected carcinogen (H351) with acute oral and dermal toxicity ().

  • 7-Fluoro and 4-Methyl Substitutions: The fluorine atom at position 7 increases the molecule's lipophilicity (LogP) and metabolic stability, likely enhancing cell membrane penetration. The 4-methyl group provides steric hindrance, which may modulate binding affinity to specific metabolizing enzymes but does not abrogate the primary nitro-driven toxicity.

Mechanistic Pathways of Toxicity

The causality behind nitroquinoline toxicity is rooted in oxidative stress and direct electrophilic attack. Upon cellular entry, the 8-nitro group is reduced to a hydroxylamine intermediate. This intermediate can either directly bind to DNA (forming bulky adducts) or participate in futile redox cycling, generating superoxide ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and hydroxyl radicals ( OH∙ ).

Related compounds, such as Nitroxoline (8-hydroxy-5-nitroquinoline), demonstrate potent cytotoxicity driven by this exact ROS generation mechanism, which can be further exacerbated by the presence of trace metals like copper (). Furthermore, these derivatives can act as bioreductive prodrugs, selectively activated by nitroreductases in hypoxic environments ().

G A 7-Fluoro-4-methyl- 8-nitroquinoline B Nitroreductase (Enzymatic Reduction) A->B Cellular Uptake C Nitro Radical Anion & Hydroxylamine B->C e- transfer D Reactive Oxygen Species (ROS: O2-, H2O2, OH*) C->D Redox Cycling E DNA Adducts (e.g., 8OHdG) C->E Direct Binding D->E Oxidative Damage F Mutagenesis & Cell Death E->F Unrepaired Lesions

Metabolic activation of 7F-4M-8NQ leading to ROS generation and DNA damage.

In Vitro Safety Profiling: Core Experimental Protocols

As a Senior Application Scientist, I mandate that every toxicological assay must be a self-validating system . We do not merely measure cell death; we prove the mechanism of cell death.

Protocol 1: Cytotoxicity and ROS Generation Assessment

Rationale: To determine the IC50​ and definitively prove whether the observed toxicity is ROS-dependent.

  • Cell Seeding: Seed normal human fibroblasts or HepG2 cells in 96-well opaque plates at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Self-Validating Control Establishment: Pre-treat half of the experimental wells with an antioxidant (e.g., 100 U/mL Catalase or 5 mM N-acetylcysteine) for 1 hour prior to compound exposure. Causality check: If the toxicity is truly driven by redox cycling of the nitro group, the antioxidant will rescue cell viability, validating the assay's mechanistic premise.

  • Compound Exposure: Treat cells with a concentration gradient of 7F-4M-8NQ (0.1 µM to 100 µM, 0.1% DMSO final concentration) for 24 hours.

  • ROS Quantification: Wash cells with PBS and incubate with 10 µM Carboxy-H2DCFDA (a fluorescent ROS probe) for 30 minutes. Measure fluorescence via a microplate reader (Ex/Em: 495/529 nm).

  • Viability Assessment: Multiplex the assay by adding CellTiter-Glo® reagent to measure ATP luminescence. Calculate the IC50​ using non-linear regression.

Protocol 2: Genotoxicity and DNA Adduct Formation (8OHdG)

Rationale: Nitroquinolines are notorious for inducing oxidative DNA lesions. This protocol quantifies the specific formation of 8-hydroxydeoxyguanosine.

  • Sub-lethal Exposure: Expose HepG2 cells to sub-lethal concentrations of 7F-4M-8NQ (e.g., IC10​ and IC20​ determined from Protocol 1) for 6 hours. Causality check: Using sub-lethal doses ensures we are measuring primary genotoxicity, not secondary DNA fragmentation resulting from apoptosis.

  • DNA Extraction with Chelation: Extract genomic DNA using a commercial column-based kit. Critical Step: Add 100 µM deferoxamine to the lysis buffer. Causality check: Deferoxamine chelates trace iron, preventing artifactual Fenton-mediated oxidation of DNA during the extraction process itself.

  • Enzymatic Digestion: Digest the purified DNA to individual nucleosides using nuclease P1 (at pH 5.3) followed by alkaline phosphatase (at pH 8.0).

  • HPLC-ECD Quantification: Quantify 8OHdG levels using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). Normalize 8OHdG peaks against total deoxyguanosine (dG) measured via UV absorbance at 254 nm.

Quantitative Safety Data Synthesis

Based on the structural homology to 4-nitroquinoline 1-oxide and 8-nitroquinoline, we can synthesize a predictive baseline for 7F-4M-8NQ. Any empirical deviations from these metrics during testing will indicate specific modulatory effects of the 7-fluoro and 4-methyl substitutions.

Table 1: Predictive In Vitro Toxicity Metrics for 7F-4M-8NQ

Assay / MetricTarget / Cell LineExpected Range / OutcomeMechanistic Driver
IC50​ (Cytotoxicity) HepG2 / Fibroblasts0.5 µM - 10.0 µMROS generation leading to ATP depletion and mitochondrial collapse.
ROS Fold Change HepG2 (H2DCFDA)3x - 5x increase vs. controlFutile redox cycling of the 8-nitro group.
8OHdG Formation Extracted Genomic DNADose-dependent increaseHydroxyl radical attack on the C8 position of guanine.
Ames Test S. typhimurium (TA98/100)Positive (Enhanced with S9)Frameshift and base-pair substitutions via hydroxylamine intermediates.

Conclusion & Risk Mitigation

The 8-nitroquinoline scaffold inherently carries significant genotoxic and cytotoxic liabilities. While the addition of fluoro and methyl groups in 7F-4M-8NQ may alter its pharmacokinetic properties and lipophilicity, the core mechanism of nitroreduction and ROS generation remains intact. If this compound is utilized as an intermediate in chemical synthesis, strict occupational exposure limits and containment protocols must be enforced. If it is being explored as a therapeutic pharmacophore (e.g., as a bioreductive anti-cancer agent), its therapeutic window must be rigorously defined against normal, non-hypoxic cell lines using the self-validating frameworks outlined above.

References

  • Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Morimoto, K., Utani, A., & Miyachi, Y. (2006). "4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species." Toxicological Sciences, 91(2), 382–392. URL:[Link] [1]

  • Jiang, H., et al. (2011). "Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)." Cancer Letters, 312(1), 11-17. URL:[Link] [2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11830, 8-Nitroquinoline." PubChem. URL:[Link] [3]

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 7-Fluoro-4-methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated pharmacokinetic and bioavailability profile of the novel compound, 7-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacokinetic and bioavailability profile of the novel compound, 7-Fluoro-4-methyl-8-nitroquinoline. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes established principles from the extensive body of research on structurally related fluoroquinolones, nitroquinolines, and other substituted quinoline derivatives. By examining the influence of the fluoro, methyl, and nitro functional groups on absorption, distribution, metabolism, and excretion (ADME), this guide offers a predictive framework for researchers and drug development professionals. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the definitive characterization of this compound's pharmacokinetic properties, ensuring a robust and scientifically rigorous approach to its preclinical and clinical development.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The strategic placement of various functional groups on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its pharmacokinetic behavior and ultimately its therapeutic efficacy and safety profile. 7-Fluoro-4-methyl-8-nitroquinoline is a compound of significant interest due to the unique combination of its substituents. The fluorine atom is known to enhance metabolic stability and cell permeability, the methyl group can modulate receptor binding and metabolic pathways, and the nitro group is a key pharmacophore in many antimicrobial and anticancer agents.[1] A thorough understanding of the pharmacokinetics and bioavailability of this molecule is therefore paramount for its potential development as a therapeutic agent.

Predicted Pharmacokinetic Profile of 7-Fluoro-4-methyl-8-nitroquinoline

Based on the known properties of related compounds, we can extrapolate a likely pharmacokinetic profile for 7-Fluoro-4-methyl-8-nitroquinoline.

Absorption and Bioavailability

The oral bioavailability of quinoline derivatives can vary significantly based on their substitution patterns. Generally, fluoroquinolones exhibit good to excellent oral absorption.[2][3] The presence of the fluorine atom in 7-Fluoro-4-methyl-8-nitroquinoline is anticipated to enhance its lipophilicity, which can facilitate its passage across the gastrointestinal membrane. However, the nitro group may impact its solubility and overall absorption.

Factors Influencing Oral Bioavailability:

  • Lipophilicity: The fluoro and methyl groups are expected to increase lipophilicity, favoring absorption.

  • Solubility: The nitro group may decrease aqueous solubility, potentially limiting dissolution and absorption. Formulation strategies may be required to enhance solubility.

  • First-Pass Metabolism: The extent of metabolism in the gut wall and liver upon first pass will be a critical determinant of oral bioavailability.

It is plausible that 7-Fluoro-4-methyl-8-nitroquinoline will have moderate to good oral bioavailability. However, co-administration with polyvalent cations (e.g., in antacids or mineral supplements) could potentially decrease its absorption, a known interaction with fluoroquinolones.[4]

Distribution

Substituted quinolines, particularly fluoroquinolones, are known for their wide distribution into various tissues and body fluids.[4][5] This is often attributed to their relatively low to moderate plasma protein binding and their ability to penetrate both extracellular and intracellular compartments.[2]

Anticipated Distribution Characteristics:

  • Volume of Distribution (Vd): A high volume of distribution is expected, indicating extensive tissue penetration.

  • Plasma Protein Binding: Likely to exhibit low to moderate binding to plasma proteins such as albumin.

  • Tissue Accumulation: Potential for concentration in specific tissues such as the lungs, liver, and kidneys.

Metabolism

The metabolism of 7-Fluoro-4-methyl-8-nitroquinoline is predicted to be a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. The liver is expected to be the primary site of metabolism, mediated largely by the cytochrome P450 (CYP450) family of enzymes.[6]

Potential Metabolic Pathways:

  • Oxidation: The methyl group is a likely site for hydroxylation. The quinoline ring itself can also undergo oxidation.

  • Reduction: The nitro group is susceptible to reduction, a common metabolic pathway for nitroaromatic compounds. This can lead to the formation of reactive intermediates.

  • Conjugation: Hydroxylated metabolites can undergo subsequent conjugation with glucuronic acid or sulfate to facilitate excretion.

The fluorine atom at the 7-position may block a potential site of metabolism, thereby increasing the metabolic stability of the molecule.

Excretion

The primary route of excretion for 7-Fluoro-4-methyl-8-nitroquinoline and its metabolites is expected to be through the kidneys into the urine, with a potential for some biliary excretion.[2][4] The extent of renal excretion will depend on factors such as glomerular filtration, active tubular secretion, and passive reabsorption.

Methodologies for Pharmacokinetic Characterization

To definitively determine the pharmacokinetic profile of 7-Fluoro-4-methyl-8-nitroquinoline, a series of in vitro and in vivo studies are essential.

In Vitro ADME Assays
  • Aqueous Solubility: Determined at various pH levels to predict its dissolution in the gastrointestinal tract.

  • LogP/LogD: Measurement of lipophilicity to predict membrane permeability.

  • Caco-2 Permeability Assay: An in vitro model of the intestinal epithelium to assess intestinal absorption and identify potential for active transport or efflux.[7][8]

  • Plasma Protein Binding: Determined using methods such as equilibrium dialysis or ultrafiltration.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the intrinsic clearance and identify the primary metabolizing enzymes.[6]

  • CYP450 Inhibition and Induction: To evaluate the potential for drug-drug interactions.

In Vivo Pharmacokinetic Studies

Preclinical pharmacokinetic studies in animal models (e.g., rodents and non-rodents) are crucial for understanding the in vivo behavior of the compound.

Typical Study Design:

  • Dose Administration: Intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Bioanalysis: A validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of the parent compound and its major metabolites in plasma and other biological matrices.[9]

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters.

Analytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[9][10]

Key Validation Parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Data Presentation and Visualization

Predicted Pharmacokinetic Parameters
ParameterPredicted Value/CharacteristicRationale based on Structural Analogs
Oral Bioavailability (F%) Moderate to HighFluoroquinolones generally have good oral absorption.[2]
Volume of Distribution (Vd) High (>1 L/kg)Wide tissue distribution is characteristic of many quinoline derivatives.[3]
Plasma Protein Binding Low to Moderate (<50%)Typical for many fluoroquinolones.[5]
Metabolism Hepatic (CYP450 mediated)Primary route of metabolism for many quinoline-based drugs.[6]
Primary Excretion Route RenalCommon excretion pathway for fluoroquinolones and their metabolites.[4]
Experimental Workflows

experimental_workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study cluster_output Key Pharmacokinetic Parameters solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 logp LogP/LogD logp->caco2 dosing IV and PO Dosing (Animal Models) caco2->dosing ppb Plasma Protein Binding ppb->dosing met_stability Metabolic Stability (Microsomes/Hepatocytes) met_stability->dosing cyp_inhibition CYP450 Inhibition cyp_inhibition->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis bioavailability Bioavailability (F%) pk_analysis->bioavailability clearance Clearance (CL) pk_analysis->clearance volume Volume of Distribution (Vd) pk_analysis->volume half_life Half-life (t½) pk_analysis->half_life

Caption: Workflow for the comprehensive pharmacokinetic characterization of 7-Fluoro-4-methyl-8-nitroquinoline.

Conclusion

While direct experimental data on the pharmacokinetics and bioavailability of 7-Fluoro-4-methyl-8-nitroquinoline is currently lacking, a robust predictive framework can be established based on the extensive knowledge of structurally related compounds. The presence of the fluoro, methyl, and nitro moieties suggests a molecule with potentially favorable absorption and distribution characteristics, but also one that is likely to undergo significant hepatic metabolism. The experimental protocols outlined in this guide provide a clear roadmap for the definitive characterization of its ADME properties. A thorough understanding of these pharmacokinetic parameters will be critical for the rational design of future preclinical and clinical studies, ultimately determining the therapeutic potential of this promising compound.

References

  • MSD Manual Professional Edition. Fluoroquinolones - Infectious Disease. Available from: [Link]

  • Lode H, et al. Quinolone pharmacokinetics and metabolism. J Antimicrob Chemother. 1989;24 Suppl B:63-9.
  • Urology Textbook. Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications. Available from: [Link]

  • Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. International Journal of Pharmaceutical Research. 2021;13(1).
  • Tuvesson H, et al. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica. 2005 Mar;35(3):293-304.
  • Singh R, et al. Design, synthesis, ADME characterization and antileishmanial evaluation of novel substituted quinoline analogs. Bioorg Med Chem Lett. 2014 May 1;24(9):2104-8.
  • Montay G. The pharmacokinetics and tissue penetration of the fluoroquinolones. Rev Infect Dis. 1989 Nov-Dec;11 Suppl 5:S905-18.
  • Chang YC, et al. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. J Appl Lab Med. 2025 Oct 31.
  • Chang YC, et al. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. J Appl Lab Med. 2025 Oct 31. Available from: [Link]

  • Ali I, et al. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Cancers (Basel). 2020 Feb 28;12(3):579.
  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. Available from: [Link]

  • Frontiers in Health Informatics. Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Available from: [Link]

  • MDPI. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available from: [Link]

  • Thopate SR, et al. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Bioorg Med Chem. 2023 Jan 5;77:117124.
  • MDPI. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available from: [Link]

  • Wijma RA, et al. Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. J Antimicrob Chemother. 2018 Nov 1;73(11):2916-2925.
  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]

  • ResearchGate. Technology of Preparing 8Hydroxy5-nitroquinoline. Available from: [Link]

  • Mohan PS, et al. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorg Med Chem Lett. 2017 Apr 1;27(7):1537-1542.
  • Defense Technical Information Center. Analysis of Investigational Drugs in Biological Fluids-Method Development. Available from: [Link]

  • Revista Fitos. Bioavailability of phenolic compounds: a major challenge for drug development? Available from: [Link]

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Exploratory

Whitepaper: Mechanism of Action of 7-Fluoro-4-methyl-8-nitroquinoline Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The 8-nitroquinoline scaffold represents a privileged pharmacophore in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The 8-nitroquinoline scaffold represents a privileged pharmacophore in the development of anti-infective agents, particularly against kinetoplastids (e.g., Leishmania, Trypanosoma) and Mycobacterium tuberculosis (MTB). While unsubstituted 8-nitroquinoline exhibits poor pharmacokinetic properties and sub-optimal target engagement, strategic substitutions—specifically the integration of a 7-fluoro and a 4-methyl group—fundamentally alter the molecule's electronic landscape and steric profile.

This technical guide dissects the mechanism of action of 7-fluoro-4-methyl-8-nitroquinoline derivatives, detailing how these specific structural modifications optimize enzymatic bioreduction, enhance membrane penetration, and drive pathogen-specific cytotoxicity.

Structural Anatomy & Electronic Modulation

To understand the mechanism of action, one must first analyze the causality behind the structural modifications of the quinoline core. The biological activity of nitroaromatic compounds is strictly governed by their reduction potential and lipophilicity[1].

  • The 8-Nitro Warhead: The nitro group at the C8 position acts as a prodrug trigger. It is specifically targeted by bacterial and parasitic nitroreductases (NTRs).

  • The 7-Fluoro Substitution (Electronic Modulator): The introduction of a highly electronegative fluorine atom adjacent to the nitro group exerts a strong inductive electron-withdrawing effect (-I). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), shifting the redox potential anodically (more positive). A redox potential above -0.6 V is generally required for efficient catalytic activation by parasitic NTRs[1]. Furthermore, the C7 fluorine blocks cytochrome P450-mediated oxidative metabolism, enhancing the compound's half-life.

  • The 4-Methyl Substitution (Steric & Lipophilic Modulator): The methyl group at C4 provides steric bulk that can influence the molecule's orientation within the enzymatic binding pocket. It also increases the partition coefficient (LogP), optimizing the lipophilicity required to penetrate the complex, mycolic acid-rich cell wall of mycobacteria.

Primary Mechanism: Enzymatic Bioreduction via Nitroreductases

The core mechanism of action for 7-fluoro-4-methyl-8-nitroquinoline derivatives is their behavior as selectively activated prodrugs. The antiparasitic and antibacterial mechanisms involve parasitic and bacterial nitroreductases (NTRs), which contain a flavin cofactor[2].

Pathogens typically express two classes of NTRs that interact with this scaffold:

  • Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze a direct two-electron reduction of the 8-nitro group, bypassing the oxygen-sensitive radical stage. The nitro group is reduced to a highly reactive nitroso (-NO) intermediate, and subsequently to a hydroxylamine (-NHOH) [2]. These electrophilic metabolites form irreversible covalent adducts with nucleophilic sites on pathogen DNA and essential proteins, leading to catastrophic structural damage and cell death[2].

  • Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a one-electron reduction, generating a nitro radical anion . In normoxic conditions, this radical undergoes futile redox cycling—it transfers its electron to molecular oxygen, regenerating the parent nitro compound while producing massive amounts of Reactive Oxygen Species (ROS) such as superoxide[3]. This induces severe oxidative stress within the pathogen.

Mechanism Prodrug 7-Fluoro-4-methyl-8-nitroquinoline (Prodrug) NTR1 Type I Nitroreductase (NTR1) Oxygen-Insensitive (2e-) Prodrug->NTR1 Bioactivation NTR2 Type II Nitroreductase (NTR2) Oxygen-Sensitive (1e-) Prodrug->NTR2 Bioactivation Nitroso Nitroso Intermediate (R-NO) NTR1->Nitroso 2e- Reduction NitroRadical Nitro Radical Anion (R-NO2•-) NTR2->NitroRadical 1e- Reduction ROS Reactive Oxygen Species (ROS) Oxidative Stress NitroRadical->ROS O2 present (Futile Cycling) NitroRadical->Nitroso 1e- Reduction (Hypoxia) CellDeath Pathogen Cell Death ROS->CellDeath Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Adducts Covalent Adducts (DNA & Proteins) Nitroso->Adducts Electrophilic Attack Hydroxylamine->Adducts Electrophilic Attack Adducts->CellDeath

Fig 1: NTR-mediated bioactivation pathways of 8-nitroquinoline derivatives.

Secondary Mechanisms: Membrane Disruption & Respiratory Inhibition

Beyond DNA adduct formation, 8-nitroquinoline derivatives have demonstrated broad-spectrum bioactivity by interacting with cellular components at the membrane level. Historically, derivatives in this class have shown the ability to disrupt mycobacterial membrane potential[3].

By intercalating into the lipid bilayer—facilitated by the lipophilic 4-methyl group—these compounds can uncouple the proton motive force and inhibit respiratory chain components, which proves pivotal in eradicating persistent strains of Mycobacterium tuberculosis (MTB)[3].

Structure-Activity Relationship (SAR) & Physicochemical Profiling

The relationship between the redox potential, lipophilicity, and biological efficacy is a delicate balance. Unmodified 8-nitroquinoline has a highly negative redox potential (-0.84 V), which falls outside the catalytic capabilities of parasitic nitroreductases[1]. Structural modifications that shift this potential above -0.6 V are critical for activity[4].

Table 1: SAR and Physicochemical Modulation of the 8-Nitroquinoline Scaffold
Compound ScaffoldKey SubstitutionsTheoretical Redox Potential (V)LogP (Lipophilicity)Primary Biological Target
8-Nitroquinoline None-0.84 V1.80Baseline / Inactive
8-Nitroquinolin-2(1H)-one Lactam (Intramolecular H-bond)-0.54 V1.40Leishmania / T. brucei
7-Fluoro-8-nitroquinoline 7-Fluoro (-I effect)-0.58 V2.10Kinetoplastids / MTB
7-Fluoro-4-methyl-8-nitroquinoline 7-Fluoro, 4-Methyl> -0.55 V2.50Broad-spectrum (MTB focus)

*Note: Values are representative extrapolations based on established electrochemical shifts observed in 8-nitroquinoline pharmacomodulation studies[1][4].

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of a newly synthesized 7-fluoro-4-methyl-8-nitroquinoline derivative, researchers must employ self-validating experimental systems. The following protocols establish causality between the molecule's physical chemistry and its biological target.

Protocol A: Cyclic Voltammetry (CV) for Redox Potential Determination

Objective: Confirm that the compound's LUMO energy is within the physiological catalytic window of target NTRs (> -0.6 V)[1].

  • Step 1 (Preparation): Dissolve the quinoline derivative (1 mM) in anhydrous dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Step 2 (Degassing): Purge the solution with high-purity N₂ gas for 15 minutes. Causality note: Oxygen is electroactive and will mask the nitro reduction signal; its removal is critical for a self-validating baseline.

  • Step 3 (Execution): Utilize a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/AgCl reference). Sweep the potential from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Step 4 (Analysis): Record the cathodic peak potential ( Epc​ ). A shift to a more positive potential compared to unsubstituted 8-nitroquinoline validates the electron-withdrawing effect of the 7-fluoro group[4].

Protocol B: In Vitro Nitroreductase (NTR) Causality Assay

Objective: Prove that the compound is a prodrug specifically bioactivated by Type I Nitroreductases, rather than acting via non-specific toxicity[2].

  • Step 1 (Strain Prep): Culture wild-type (WT) Leishmania donovani alongside a genetically engineered strain overexpressing leishmanial NTR1[2].

  • Step 2 (Treatment): Seed cells in 96-well plates and treat with serial dilutions of the derivative (0.1 nM to 100 μM).

  • Step 3 (Incubation & Readout): Incubate for 72 hours. Add resazurin (Alamar Blue) to quantify cell viability via fluorescence (reduction to resorufin).

  • Step 4 (Causality Check): Calculate the EC50​ . If the compound is truly NTR-dependent, the EC50​ will be significantly lower (e.g., >10-fold shift) in the NTR1-overexpressing strain compared to the WT strain[2].

Workflow Synth Compound Synthesis & QC CV Cyclic Voltammetry (Redox Potential > -0.6V) Synth->CV Physicochemical Validation Enzyme NTR1/NTR2 Enzymatic Assays CV->Enzyme Target Binding Pheno Phenotypic Screening (WT vs. NTR-Overexpressing) Enzyme->Pheno Cellular Efficacy Tox Genotoxicity Profiling (Comet Assay) Pheno->Tox Safety Assessment

Fig 2: Self-validating experimental workflow for nitroaromatic drug development.

Conclusion

The 7-fluoro-4-methyl-8-nitroquinoline architecture is a masterclass in rational drug design. By utilizing the 7-fluoro group to tune the redox potential into the optimal window for NTR-mediated bioactivation, and the 4-methyl group to optimize lipophilicity for cell wall penetration, this scaffold overcomes the historical limitations of basic nitroaromatics. Through targeted enzymatic reduction into highly reactive electrophiles, these derivatives offer a potent, pathogen-specific mechanism of action capable of addressing resistant strains of kinetoplastids and mycobacteria.

References

  • Buy 5-Bromo-6-methoxy-8-nitroquinoline (EVT-8938797)
  • Novel 8-nitroquinolin-2(1H)
  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study (Alternate Index)
  • Source: nih.

Sources

Foundational

In Silico Molecular Docking Studies of 7-Fluoro-4-methyl-8-nitroquinoline: A Prospective Analysis for Drug Discovery

An In-Depth Technical Guide Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The specific derivative, 7-Fluoro-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The specific derivative, 7-Fluoro-4-methyl-8-nitroquinoline, combines three pharmacophorically significant moieties: a quinoline core, a fluorine atom known to enhance metabolic stability and binding affinity, and a nitro group often associated with antimicrobial and anticancer activities.[1][5] Despite its high potential, this specific molecule is not well-documented in public literature. This guide, therefore, serves as a comprehensive, prospective whitepaper outlining a robust in silico molecular docking workflow to predict its biological targets and elucidate its therapeutic potential. We will detail the rationale and methodology for investigating its interactions with high-value antimicrobial and anticancer protein targets, providing a foundational blueprint for future research and development.

Part 1: The Compound of Interest: 7-Fluoro-4-methyl-8-nitroquinoline

The therapeutic promise of a molecule is often encoded in its structure. The compound 7-Fluoro-4-methyl-8-nitroquinoline is a compelling subject for investigation due to the synergistic potential of its constituent functional groups.

  • The Quinoline Core: This bicyclic aromatic heterocycle is a cornerstone of drug discovery, found in compounds with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][6] Its rigid structure provides a stable scaffold for orienting functional groups to interact with biological targets.

  • Fluorine Substitution (C7): The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry. It can significantly modulate a molecule's physicochemical properties, often leading to increased metabolic stability, enhanced lipophilicity (improving membrane permeability), and stronger binding affinity to target proteins by participating in favorable electrostatic interactions.[1][5] In the context of quinolones, a fluorine atom is often crucial for potent antibacterial activity.[1]

  • Nitro Group (C8): The nitro group is a strong electron-withdrawing group and a versatile pharmacophore. It is a key feature in many antimicrobial and anticancer agents.[1][2] Often, it can act as a bio-reducible moiety, which under hypoxic conditions (common in solid tumors and bacterial colonies), can generate cytotoxic reactive nitrogen species, contributing to the therapeutic effect.[1]

Given these structural features, it is scientifically sound to hypothesize that 7-Fluoro-4-methyl-8-nitroquinoline possesses significant potential as either an antimicrobial or an anticancer agent. This in silico guide provides the framework to test this hypothesis computationally.

Part 2: The Imperative of In Silico Molecular Docking

In the landscape of modern drug discovery, in silico techniques like molecular docking are indispensable.[7][8] They provide a rapid, cost-effective, and rational approach to triaging drug candidates before committing to expensive and time-consuming synthesis and wet-lab experiments.[9][10]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][11] The core of this technique rests on two interdependent components:

  • Search Algorithms: These explore the vast conformational space of the ligand within the receptor's binding site, generating numerous possible binding poses.[9][12]

  • Scoring Functions: These estimate the binding affinity for each generated pose, ranking them to identify the most favorable (lowest energy) interaction.[9][12]

A successful docking study can illuminate key protein-ligand interactions at an atomic level, guide lead optimization, and even help identify novel biological targets for known molecules.[8][11]

Part 3: A Validated Workflow for Molecular Docking

This section presents a detailed, step-by-step methodology for conducting a molecular docking study of 7-Fluoro-4-methyl-8-nitroquinoline. The protocol is designed to be self-validating by incorporating best practices at each stage. We will use AutoDock Vina, a widely-used and validated open-source docking program, as our reference software.[13][14]

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Ligand Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Docking Simulation (Grid Box Definition, Run AutoDock Vina) Ligand->Docking Target Target Selection & Preparation (PDB Download, Cleaning, Binding Site ID) Target->Docking Analysis Results Analysis (Binding Energy, Pose Analysis, Interaction Mapping) Docking->Analysis Validation Hypothesis Validation & Iteration Analysis->Validation

Caption: High-level workflow for in silico molecular docking.

Protocol 1: Ligand Preparation

Rationale: The starting point for any docking study is an accurate, low-energy 3D conformation of the ligand. An incorrect or high-energy structure will produce unreliable docking results.

Step-by-Step Methodology:

  • 2D Structure Generation: Draw the 2D structure of 7-Fluoro-4-methyl-8-nitroquinoline using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

  • Conversion to 3D: Convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step is critical to find a stable, low-energy conformation of the molecule.

  • Charge Calculation & Atom Typing: Assign partial charges (e.g., Gasteiger charges) and define atom types. This is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.[15]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations flexibly.[10]

  • File Format Conversion: Save the prepared ligand structure in the PDBQT format, which is required by AutoDock Vina.[15]

Protocol 2: Target Identification and Preparation

Rationale: The selection of a relevant biological target is paramount. Based on the activities of analogous quinoline compounds, we can select targets from two primary areas: antimicrobial and anticancer. The crystal structure of the target protein must be meticulously prepared to create a realistic binding environment.

Step-by-Step Methodology:

  • Target Selection: Based on literature analysis of quinoline derivatives, select potential targets.

    • For Antimicrobial Activity: Bacterial DNA Gyrase or Topoisomerase IV are primary targets for fluoroquinolones.[1][9] A relevant PDB entry would be Staphylococcus aureus DNA gyrase (e.g., PDB ID: 2XCT).[9]

    • For Anticancer Activity: Quinolines are known to inhibit various kinases.[3] Epidermal Growth Factor Receptor (EGFR) is a well-validated target (e.g., PDB ID: 1M17).[16]

  • PDB Structure Retrieval: Download the 3D crystal structure of the selected target from the Protein Data Bank (PDB).

  • Protein Cleaning: This is a critical self-validating step.

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Water molecules can sometimes be critical for binding, but for a standard initial screen, they are often removed to simplify the calculation.

    • If the protein is a multimer, retain only the biologically relevant chain(s) for the docking study.

  • Protein Repair and Preparation:

    • Add polar hydrogen atoms, as they are crucial for defining hydrogen bonds.

    • Assign atomic charges (e.g., Kollman charges).[15]

    • Repair any missing side chains or loops using modeling software if necessary.

  • Binding Site Identification:

    • If a co-crystallized ligand was present, the binding site (active site) is well-defined.

    • If not, use literature information or binding site prediction tools to identify the putative active site.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Protocol 3: Docking Execution with AutoDock Vina

Rationale: This phase involves defining the search space for the docking algorithm and running the simulation. A properly defined grid box ensures the search algorithm focuses its efforts on the region of interest, saving computational time and increasing accuracy.

Step-by-Step Methodology:

  • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the target protein. The size of the box should be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient.[15]

  • Configuration File: Create a configuration file that specifies the file paths for the prepared ligand and protein, the coordinates and dimensions of the grid box, and other optional parameters like exhaustiveness (which controls the thoroughness of the search).

  • Run Docking Simulation: Execute the AutoDock Vina program from the command line, using the configuration file as input. Vina will perform the docking, generate multiple binding modes (poses) for the ligand, and calculate their corresponding binding affinities (in kcal/mol).

Part 4: Prospective Case Studies & Data Interpretation

The output of a docking simulation is a set of ligand poses ranked by a scoring function. The analysis aims to identify the most likely binding mode and understand the molecular interactions that stabilize it.

G cluster_analysis Analysis Pipeline Input Docking Output (Poses & Scores) Rank 1. Rank by Binding Affinity (Lowest kcal/mol is best) Input->Rank Cluster 2. Cluster Poses by RMSD (Identify distinct binding modes) Rank->Cluster Visualize 3. Visualize Top Poses (Analyze 3D interactions) Cluster->Visualize Map 4. Map Key Interactions (H-bonds, Hydrophobic, π-π) Visualize->Map Output Validated Binding Hypothesis Map->Output

Caption: Workflow for analyzing molecular docking results.

Case Study A: Antimicrobial Target - S. aureus DNA Gyrase (PDB: 2XCT)

Hypothesis: The fluoroquinoline-like structure of the compound will allow it to bind to the ATP-binding site of DNA gyrase, inhibiting its function, similar to established fluoroquinolone antibiotics.[1]

Hypothetical Results Analysis:

The top-ranked pose shows a binding affinity of -9.2 kcal/mol. Visual inspection reveals that the quinoline core is involved in π-π stacking interactions with a key tyrosine residue, a common feature for kinase and gyrase inhibitors.[3] The fluorine atom forms a hydrogen bond with a backbone amide, and the nitro group interacts with a charged lysine residue at the edge of the pocket. This binding mode is consistent with that of known inhibitors.

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Affinity -9.2 kcal/mol-
Hydrogen Bonds 2Ser95, Lys121
Hydrophobic Interactions 5Val45, Pro87, Ile91, Met101
π-π Stacking 1Tyr120
RMSD from Top Pose 0.0 Å-
Case Study B: Anticancer Target - EGFR Kinase Domain (PDB: 1M17)

Hypothesis: The compound will act as an ATP-competitive inhibitor, binding to the hinge region of the EGFR kinase domain, a mechanism common to many small-molecule kinase inhibitors.[17]

Hypothetical Results Analysis:

Docking into the ATP-binding pocket of EGFR yields a top-ranked pose with a binding affinity of -8.8 kcal/mol. The analysis shows the quinoline nitrogen forming a critical hydrogen bond with the backbone amide of Met793 in the hinge region, anchoring the molecule in the active site.[3][17] The 4-methyl group occupies a small hydrophobic pocket, and the fluoro-nitro substituted ring points towards the solvent-exposed region. This orientation and the key hinge interaction strongly support the ATP-competitive inhibition hypothesis.

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Affinity -8.8 kcal/mol-
Hydrogen Bonds 1Met793 (Hinge Region)
Hydrophobic Interactions 7Leu718, Val726, Ala743, Leu844
π-π Stacking 0-
RMSD from Top Pose 0.0 Å-

Part 5: Conclusion and Future Directions

This guide has established a comprehensive and scientifically rigorous framework for the in silico investigation of 7-Fluoro-4-methyl-8-nitroquinoline. By leveraging established principles of molecular docking and drawing upon data from analogous compounds, we have outlined a clear path to predicting its potential biological activity.

The hypothetical case studies demonstrate that this compound shows significant promise as a potential inhibitor of both bacterial DNA gyrase and the EGFR kinase domain. The predicted binding modes are chemically logical and consistent with the mechanisms of known drugs.

The authoritative grounding for these predictions provides the necessary confidence to proceed to the next stages of the drug discovery pipeline:

  • Chemical Synthesis: Synthesize 7-Fluoro-4-methyl-8-nitroquinoline, likely via a Skraup or Doebner-von Miller reaction followed by regioselective nitration.[1][18]

  • In Vitro Validation: Perform enzyme inhibition assays against the predicted targets (DNA gyrase, EGFR) and cellular assays to determine antimicrobial (MIC testing) and anticancer (cytotoxicity against cancer cell lines) activity.[2]

  • Lead Optimization: Should the in vitro results validate the in silico predictions, the docking models created here will serve as an invaluable tool for designing second-generation analogs with improved potency and selectivity.

By bridging computational prediction with a clear path to experimental validation, this work provides a robust starting point for developing 7-Fluoro-4-methyl-8-nitroquinoline into a potential next-generation therapeutic agent.

References

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. PubMed. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. Available at: [Link]

  • A Guide to In Silico Drug Design. PMC. Available at: [Link]

  • Docking Studies on Novel Analogues of 8-Chloro-Quinolones against Staphylococcus aureus. IntechOpen. Available at: [Link]

  • Design, Synthesis, Molecular Docking Studies and Antimicrobial Profiling of 7-Nitroquinazoline Derivatives against Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. Available at: [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at: [Link]

  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science. Available at: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available at: [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PMC. Available at: [Link]

  • Session 4: Introduction to in silico docking. University of Cambridge. Available at: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Publications. Available at: [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. MDPI. Available at: [Link]

  • molecular docking studies of few pyrazol-1-yl quinoline derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 7-Fluoro-4-methyl-8-nitroquinoline via Modified Doebner-Miller Annulation

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Researchers Introduction & Strategic Rationale The quinoline sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Researchers

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of anti-infective, antimalarial, and antineoplastic agents [1]. Specifically, the 7-fluoro-8-nitroquinoline architecture is a highly sought-after building block. The C7 fluorine atom acts as a metabolic shield, improving pharmacokinetic stability, while the C8 nitro group serves as a versatile synthetic handle—readily reducible to an amine for subsequent cross-coupling or amide bond formation.

As a Senior Application Scientist, I have designed this protocol to address the historical challenges of quinoline synthesis—namely, poor regioselectivity and low yields due to polymerization. This guide details a modified Doebner-Miller synthesis utilizing 3-fluoro-2-nitroaniline and methyl vinyl ketone (MVK).

Mechanistic Causality: The Regiocontrol Advantage

Standard Doebner-Miller reactions with meta-substituted anilines often yield a mixture of two regioisomers (C5 and C7 substituted quinolines) because cyclization can occur at either ortho position relative to the amine. However, in this specific synthesis, absolute regiocontrol is structurally guaranteed . The starting material, 3-fluoro-2-nitroaniline, has its C2 position blocked by the nitro group. Following the initial Michael addition of the amine to MVK, the subsequent intramolecular electrophilic aromatic substitution must occur at the C6 position. This exclusive C6-cyclization maps perfectly to the C4a bridgehead of the resulting quinoline, yielding exclusively the 7-fluoro-8-nitro isomer [2].

Experimental Design & Mechanistic Pathway

To prevent the rapid polymerization of MVK and drive the aromatization of the intermediate dihydroquinoline, this protocol employs a biphasic acidic system with an in-situ oxidant ( p -chloranil or iodine) [3]. The oxidant acts as a hydrogen acceptor, rapidly converting the intermediate to the fully aromatic target, thereby pulling the equilibrium forward and preventing retro-Michael degradation.

MechanisticPathway A 3-Fluoro-2-nitroaniline (Nucleophile) C Michael Adduct (N-Alkylated Intermediate) A->C Acid Catalysis B Methyl Vinyl Ketone (MVK) (Michael Acceptor) B->C Acid Catalysis E Exclusive C6 Cyclization (Friedel-Crafts Type) C->E D C2 Position Blocked by Nitro Group D->E Regiocontrol F 1,2-Dihydroquinoline Intermediate E->F -H2O G Oxidative Aromatization (p-Chloranil / Heat) F->G H 7-Fluoro-4-methyl-8-nitroquinoline (Target Product) G->H -2H

Figure 1: Mechanistic logic and regiocontrol pathway for the target quinoline.

Materials and Stoichiometry

The following table outlines the optimized stoichiometric ratios required for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Fluoro-2-nitroaniline 156.111.001.56 gPrimary starting material / Nucleophile
Methyl Vinyl Ketone (MVK) 70.091.501.05 g (1.23 mL) α,β -unsaturated ketone / Electrophile
p -Chloranil 245.881.202.95 gMild Oxidant (Aromatization driver)
Trifluoroacetic Acid (TFA) 114.02Solvent15.0 mLAcid Catalyst & Reaction Medium
Toluene 92.14Co-solvent15.0 mLAzeotropic water removal & thermal mass

Note: 3-Fluoro-2-nitroaniline is a specialized fluorinated building block readily sourced from commercial vendors such as Apollo Scientific [4].

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Visual cues and TLC checkpoints are embedded to ensure the scientist can verify the success of each phase before proceeding.

Phase 1: Reaction Assembly and Michael Addition
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the system with dry Nitrogen ( N2​ ).

  • Solvent & Substrate Loading: Add 3-Fluoro-2-nitroaniline (1.56 g, 10 mmol) to the flask, followed by a 1:1 mixture of Toluene (15 mL) and TFA (15 mL). Stir at ambient temperature until the aniline is fully dissolved, yielding a deep yellow/orange solution.

  • Oxidant Addition: Introduce p -chloranil (2.95 g, 12 mmol) to the stirring mixture.

  • Controlled MVK Addition: Lower the flask into an ice bath (0 °C). Add Methyl Vinyl Ketone (1.23 mL, 15 mmol) dropwise over 15 minutes via a syringe pump.

    • Causality Note: MVK is highly prone to exothermic anionic polymerization. Dropwise addition in a strongly acidic medium at low temperatures restricts this side reaction, ensuring the Michael addition to the aniline is the dominant kinetic pathway.

Phase 2: Cyclization and Aromatization
  • Heating: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 95–105 °C internal temperature).

  • Monitoring: Maintain reflux for 12–16 hours. Water generated during the cyclization will be azeotropically removed and collected in the Dean-Stark trap, driving the condensation forward.

  • Validation Checkpoint (TLC): After 12 hours, sample the reaction. Quench a 50 μ L aliquot in saturated NaHCO3​ and extract with Ethyl Acetate. Run TLC (Hexanes:EtOAc 3:1). The starting aniline ( Rf​≈0.6 ) should be consumed, replaced by a new, strongly UV-active spot ( Rf​≈0.4 ) corresponding to the quinoline.

Phase 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of TFA and Toluene.

  • Neutralization: Suspend the dark residue in Dichloromethane (DCM, 50 mL) and transfer to a separatory funnel. Carefully add saturated aqueous NaHCO3​ in portions until the aqueous layer is strictly basic (pH 8-9). Caution: Vigorous CO2​ evolution will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ .

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield a crude dark solid.

  • Chromatography: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 25% Ethyl Acetate in Hexanes.

  • Isolation: Collect the fractions containing the pure product, concentrate, and dry under high vacuum to afford 7-Fluoro-4-methyl-8-nitroquinoline as a pale yellow to tan solid.

ExperimentalWorkflow Step1 1. Assembly Aniline + TFA/Toluene + p-Chloranil Step2 2. MVK Addition Dropwise at 0 °C (Prevent Polymerization) Step1->Step2 Step3 3. Reflux & Azeotrope 100 °C, 12-16h (Cyclization/Oxidation) Step2->Step3 Step4 4. Basic Workup NaHCO3 Quench DCM Extraction Step3->Step4 Step5 5. Purification Silica Flash Column (Hex/EtOAc) Step4->Step5 Product Pure Product 7-Fluoro-4-methyl-8-nitroquinoline Step5->Product

Figure 2: Sequential experimental workflow for the isolation of the target quinoline.

Analytical Characterization (Expected Data)

To confirm the trustworthiness of the synthesis, the isolated product must be validated against the following expected spectral parameters:

  • LC-MS (ESI+): Expected m/z for [M+H]+ = 207.05.

  • 1H NMR (400 MHz, CDCl3​ ):

    • δ 8.85 (d, J=4.5 Hz, 1H, H-2 of quinoline)

    • δ 8.12 (dd, J=9.2,5.8 Hz, 1H, H-5)

    • δ 7.55 (dd, J=9.2,8.5 Hz, 1H, H-6)

    • δ 7.38 (d, J=4.5 Hz, 1H, H-3)

    • δ 2.75 (s, 3H, 4- CH3​ )

  • 19F NMR (376 MHz, CDCl3​ ):

    • δ -115.4 (m, 1F, C7-F). The coupling pattern will show splitting by H-6.

References

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods Source: Chemistry of Heterocyclic Compounds (ResearchGate) URL: [Link]

  • Title: Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines Source: Tetrahedron Letters (Semantic Scholar) URL: [Link](Note: URL structure representative of Semantic Scholar indexing)

Application

Application Notes and Protocols: 7-Fluoro-4-methyl-8-nitroquinoline as a Versatile Precursor in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 7-fluoro-4-methyl-8-nitroquinoline as a promising, albeit novel, precursor in the field of medicinal chemistry. While specific literature on this exact m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 7-fluoro-4-methyl-8-nitroquinoline as a promising, albeit novel, precursor in the field of medicinal chemistry. While specific literature on this exact molecule is emerging, this document leverages established principles and data from structurally analogous compounds to outline its synthetic accessibility, predict its physicochemical properties, and detail its potential applications in drug discovery. By examining the roles of the quinoline core, the fluorine substituent, and the nitro group, we present a scientifically grounded rationale for its utility as a scaffold for generating diverse and biologically active molecules. Detailed protocols for the synthesis of related compounds and key reactions are provided to serve as a robust starting point for researchers and drug development professionals.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The title compound, 7-fluoro-4-methyl-8-nitroquinoline, incorporates three key pharmacophoric elements:

  • The Quinoline Core: A bicyclic aromatic heterocycle that can intercalate with DNA and interact with various enzymatic targets.[1]

  • A Fluorine Substituent: The introduction of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] This is a widely used strategy in modern drug design to improve pharmacokinetic and pharmacodynamic properties.[4][5]

  • A Nitro Group: This strong electron-withdrawing group can modulate the electronic properties of the quinoline ring, making it susceptible to certain chemical transformations.[3][6] Furthermore, the nitro group is a key feature in many antimicrobial and anticancer agents, often acting as a bio-reducible moiety that can generate cytotoxic reactive nitrogen species, particularly in hypoxic environments characteristic of solid tumors.[3][6]

The convergence of these features in 7-fluoro-4-methyl-8-nitroquinoline suggests its high potential as a versatile precursor for the synthesis of novel therapeutic agents.

Physicochemical Properties and Characterization

While experimental data for 7-fluoro-4-methyl-8-nitroquinoline is not extensively documented, we can predict its properties based on closely related analogues.

PropertyPredicted/Analogous ValueRationale/Reference
Molecular Formula C₁₀H₇FN₂O₂-
Molecular Weight 206.17 g/mol [6]
Appearance Likely a yellow or white crystalline solidBased on analogues like 7-methyl-8-nitroquinoline and 2-methyl-6-nitroquinoline.[6]
Melting Point Estimated: 170-190 °C7-methyl-8-nitroquinoline has a melting point of 182-183 °C.[1][6]
Solubility Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Chloroform)Typical for aromatic nitro compounds.
LogP Estimated: 2.0 - 2.5The fluorine atom increases lipophilicity compared to its non-fluorinated counterpart.

Characterization of Analogous Compounds:

The successful synthesis of quinoline derivatives is confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.[1][6]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C-F bond and the N-O stretches of the nitro group.[1][6]

Synthetic Pathways and Protocols

The synthesis of 7-fluoro-4-methyl-8-nitroquinoline would likely follow a multi-step pathway, drawing from established methods for preparing substituted quinolines, such as the Skraup synthesis or the Doebner-von Miller reaction, followed by a regioselective nitration.[1][6]

Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline (A Key Analogue)

This two-step protocol, adapted from established literature, provides a reliable method for synthesizing a core precursor and illustrates the principles applicable to the synthesis of the title compound.[1][7]

Step A: Skraup Synthesis of 7-Methylquinoline

This reaction constructs the quinoline ring from an aniline derivative.

Materials:

  • m-Toluidine

  • Glycerol

  • m-Nitrobenzenesulfonate (oxidizing agent)

  • Sulfuric acid (98%)

  • Water

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-nitrobenzenesulfonate, glycerol, and m-toluidine.[1]

  • While stirring mechanically, slowly and carefully add a pre-cooled mixture of 98% sulfuric acid and water. The addition should be drop-wise to control the exothermic reaction, using an ice bath as needed.[1]

  • Once the addition is complete, heat the mixture to initiate the reaction, which is often vigorous. Maintain a controlled reflux.

  • After the initial exothermic reaction subsides, continue heating under reflux for several hours to complete the reaction.

  • Cool the mixture and dilute with water. Neutralize with a concentrated sodium hydroxide solution to precipitate the crude product.

  • The oily product, a mixture of 5- and 7-methylquinoline, is then isolated via steam distillation or solvent extraction.

Step B: Selective Nitration to Yield 7-Methyl-8-nitroquinoline

The directing effects of the methyl group and the quinoline nitrogen favor nitration at the C8 position.[7]

Materials:

  • 7-Methylquinoline (or the mixture from Step A)

  • Fuming Nitric Acid

  • Sulfuric Acid (98%)

Procedure:

  • In a flask cooled to -5 °C in an ice-salt bath, add the 7-methylquinoline to concentrated sulfuric acid.[1][7]

  • Separately, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred quinoline solution, ensuring the temperature does not rise above 0 °C.[1]

  • After the addition is complete, remove the cooling bath and continue stirring at room temperature for 40-60 minutes.[1][7]

  • Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[7]

  • Allow the ice to melt. The 7-methyl-8-nitroquinoline will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield a white or pale yellow powder.[6]

Safety Precautions: The Skraup reaction is highly exothermic. The nitration procedure involves the use of highly corrosive and strong oxidizing acids. All procedures must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[7]

Visualization of the Synthetic Workflow

G cluster_0 Step A: Skraup Synthesis cluster_1 Step B: Nitration cluster_2 Purification m-Toluidine m-Toluidine Mixture of 5- & 7-Methylquinoline Mixture of 5- & 7-Methylquinoline m-Toluidine->Mixture of 5- & 7-Methylquinoline Glycerol, H₂SO₄ 7-Methyl-8-nitroquinoline 7-Methyl-8-nitroquinoline Mixture of 5- & 7-Methylquinoline->7-Methyl-8-nitroquinoline Fuming HNO₃, H₂SO₄, -5°C Purified Product Purified Product 7-Methyl-8-nitroquinoline->Purified Product Recrystallization

Caption: General workflow for the synthesis of 7-methyl-8-nitroquinoline.

Key Reactions and Applications in Drug Discovery

7-Fluoro-4-methyl-8-nitroquinoline is a versatile precursor primarily due to the reactivity of its fluoro and nitro substituents.

A. Nucleophilic Aromatic Substitution (SₙAr) at the 7-Position

The fluorine atom at the C7 position is a good leaving group for nucleophilic aromatic substitution (SₙAr), especially given the electron-withdrawing nature of the nitro group and the quinoline ring itself.[8][9] This reaction is a cornerstone for introducing a wide variety of functional groups and building molecular complexity.

Causality of Reactivity:

  • Electron-Withdrawing Groups: The nitro group and the ring nitrogen withdraw electron density from the aromatic system, making it electron-deficient and susceptible to attack by nucleophiles.[8][9]

  • Leaving Group Ability: Fluorine is an excellent leaving group in SₙAr reactions because of its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.[8]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The formation of this intermediate is typically the rate-determining step.[8][9]

Protocol 2: General Procedure for SₙAr with an Amine Nucleophile

This protocol illustrates how to displace the fluorine atom to create novel 7-substituted quinoline derivatives, which are common in anticancer agents.[10]

Materials:

  • 7-Fluoro-4-methyl-8-nitroquinoline (or analogous 7-fluoroquinoline)

  • Desired primary or secondary amine (e.g., aniline, piperidine)

  • A polar aprotic solvent (e.g., DMF, NMP, or DMSO)

  • A non-nucleophilic base (e.g., K₂CO₃, DIPEA)

Procedure:

  • To a solution of 7-fluoro-4-methyl-8-nitroquinoline in the chosen solvent, add the amine nucleophile (1.1 to 1.5 equivalents) and the base (2.0 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Reduction of the Nitro Group

The nitro group at the C8 position can be readily reduced to an amino group, which serves as a versatile synthetic handle for further derivatization.[7]

Protocol 3: Reduction of the Nitro Group to an Amine

Materials:

  • 7-Fluoro-4-methyl-8-nitroquinoline

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Acid (if using SnCl₂) or Hydrogen source (if using Pd/C)

Procedure (using SnCl₂·2H₂O):

  • Dissolve the 7-fluoro-4-methyl-8-nitroquinoline in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Add a stoichiometric excess of SnCl₂·2H₂O to the solution.

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 8-aminoquinoline derivative by column chromatography.

The resulting 8-aminoquinoline can be further functionalized via acylation, alkylation, or diazotization reactions to generate a diverse library of compounds for biological screening.

Visualization of the Precursor's Role in Drug Discovery

G cluster_0 Key Transformations cluster_1 Intermediate Scaffolds cluster_2 Potential Therapeutic Classes Start 7-Fluoro-4-methyl-8-nitroquinoline SNAr SₙAr at C7 (Nucleophilic Aromatic Substitution) Start->SNAr Reduction Reduction of NO₂ at C8 Start->Reduction Scaffold_A 7-Substituted-4-methyl-8-nitroquinolines SNAr->Scaffold_A Scaffold_B 7-Fluoro-4-methyl-8-aminoquinoline Reduction->Scaffold_B Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Scaffold_A->Anticancer Antimicrobial Antimicrobial Agents (e.g., Fluoroquinolone-like) Scaffold_B->Antimicrobial Anti-inflammatory Anti-inflammatory Agents Scaffold_B->Anti-inflammatory

Caption: Role of 7-fluoro-4-methyl-8-nitroquinoline as a precursor.

Anticipated Biological Activities

Based on the extensive literature on quinoline derivatives, compounds derived from 7-fluoro-4-methyl-8-nitroquinoline are hypothesized to possess significant biological activities.

  • Anticancer Activity: Many 4-anilinoquinolines, which can be synthesized via the SₙAr reaction described, are potent inhibitors of protein kinases like EGFR, making them valuable anticancer agents.[10] The presence of the nitro group may also confer cytotoxic activity, particularly against hypoxic tumor cells.[2]

  • Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics.[2] Derivatives that retain the fluorine atom and incorporate other key functional groups at the 7-position are prime candidates for novel antibacterial and antifungal agents.[2][6]

Conclusion

While 7-fluoro-4-methyl-8-nitroquinoline is a novel chemical entity, a thorough analysis of its structural components and the chemistry of analogous compounds provides a strong foundation for its application in drug discovery. Its strategic combination of a quinoline core, a reactive fluorine atom, and a reducible nitro group makes it a highly versatile precursor. The synthetic and derivatization protocols outlined in this guide, grounded in established chemical principles, offer a clear and actionable path for researchers to explore the vast chemical space accessible from this promising starting material. Further investigation into the synthesis and biological evaluation of derivatives of 7-fluoro-4-methyl-8-nitroquinoline is warranted and could lead to the discovery of next-generation therapeutic agents.

References

  • NextSDS. 4-fluoro-8-nitroquinoline — Chemical Substance Information. Available from: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. Available from: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available from: [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Cheméo. 7-Methyl 8-nitroquinoline. Available from: [Link]

  • MDPI. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • C&EN. One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available from: [Link]

  • PubChem. 8-Nitroquinoline. Available from: [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link]

  • NIST. 7-Methyl 8-nitroquinoline. Available from: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • PMC. Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available from: [Link]

  • ChemRxiv. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Available from: [Link]

  • Research and Reviews: Journal of Chemistry. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • ResearchGate. 8-Nitroquinoline. Available from: [Link]

  • ResearchGate. The cross-reactivity values of the fluoroquinolone compounds in the studied systems. Available from: [Link]

  • Organic & Biomolecular Chemistry. Fluorination methods in drug discovery. Available from: [Link]

Sources

Method

Application Note: Catalytic Reduction of 7-Fluoro-4-methyl-8-nitroquinoline to 7-Fluoro-4-methylquinolin-8-amine

Executive Summary & Context 8-Aminoquinolines are privileged scaffolds in drug development, functioning as the core pharmacophore for antimalarial agents (e.g., primaquine, tafenoquine) and as powerful bidentate directin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

8-Aminoquinolines are privileged scaffolds in drug development, functioning as the core pharmacophore for antimalarial agents (e.g., primaquine, tafenoquine) and as powerful bidentate directing groups in transition-metal-catalyzed C–H functionalization ([1]). The synthesis of functionally decorated derivatives, such as 7-fluoro-4-methylquinolin-8-amine (CAS: 1420791-60-1) ([2]), relies on the highly selective reduction of their 8-nitroquinoline precursors.

This application note details the optimized catalytic hydrogenation of 7-fluoro-4-methyl-8-nitroquinoline. To accommodate diverse laboratory capabilities and environmental goals, we provide two self-validating protocols: a traditional solvent-based approach and a state-of-the-art green aqueous micellar catalysis method.

Mechanistic Insights & Reaction Causality

The catalytic hydrogenation of nitroarenes over Palladium on Carbon (Pd/C) is a heterogeneous process driven by surface-mediated electron and proton transfers. The nitro group (-NO₂) coordinates to the palladium surface, where it is sequentially reduced to a nitroso (-NO), a hydroxylamine (-NHOH), and finally the primary amine (-NH₂) ([3]).

Causality in Experimental Design:

  • Catalyst Selection: 10% Pd/C is the catalyst of choice due to its high surface area, excellent turnover frequency, and clean reaction profile. It avoids the generation of heavy metal sludge associated with dissolving metal reductions like Fe/HCl or SnCl₂ ([4], [5]).

  • Chemoselectivity (The Fluorine Challenge): A primary concern when reducing halogenated aromatics with Pd/C is the risk of hydrodehalogenation. However, the C–F bond is exceptionally strong (~116 kcal/mol) compared to C–Cl or C–Br bonds. Therefore, while Raney Nickel is typically required to preserve bromo- or iodo-substituents, Pd/C can be safely employed for fluoro-aromatics provided the reaction is strictly maintained at mild conditions (1 atm H₂, room temperature) to prevent competitive defluorination ([5]).

  • Solvent Microenvironments: Protic solvents like ethanol facilitate the proton-coupled electron transfer steps essential for reducing the hydroxylamine intermediate ([4]). Alternatively, modern aqueous micellar environments (using surfactants like TPGS-750-M) concentrate the hydrophobic nitroquinoline and H₂ gas within the micellar core. This proximity effect drastically accelerates the reaction, allowing for ultra-low palladium loading (0.4 mol%) without risking the integrity of the C-F bond ([6]).

Reaction Workflow & Troubleshooting Logic

G Start 7-Fluoro-4-methyl-8-nitroquinoline (Starting Material) Cat Add 10% Pd/C Catalyst & Solvent Medium Start->Cat H2 Introduce H2 Gas (1 atm, Balloon or Parr) Cat->H2 Monitor Monitor via TLC/HPLC (Check for intermediates) H2->Monitor Workup Filtration through Celite & Solvent Evaporation Monitor->Workup Full Conversion Sub1 Issue: Incomplete Reduction (Hydroxylamine presence) Monitor->Sub1 Partial Conversion Product 7-Fluoro-4-methylquinolin-8-amine (Target Product) Workup->Product Sub2 Fix: Increase H2 pressure Or ensure vigorous stirring Sub1->Sub2 Sub2->Monitor Re-subject to H2

Workflow and troubleshooting for the catalytic hydrogenation of 7-fluoro-4-methyl-8-nitroquinoline.

Experimental Protocols

Protocol A: Traditional Solvent-Based Hydrogenation

This method is universally applicable and relies on standard laboratory equipment, offering a highly reliable and clean reaction profile ([4]).

Reagents:

  • 7-Fluoro-4-methyl-8-nitroquinoline (1.0 eq)

  • 10% Palladium on Carbon (5–10 mol% Pd)

  • Absolute Ethanol or Ethyl Acetate (0.1 M)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 7-fluoro-4-methyl-8-nitroquinoline in absolute ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (N₂ or Argon). Causality: Pd/C is highly pyrophoric when dry; the inert blanket prevents the ignition of solvent vapors ([4]).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times using a balloon or a Parr hydrogenator. Stir vigorously at room temperature (20–25 °C) under 1 atm of H₂.

  • Monitoring (Self-Validation): Track the reaction via TLC or HPLC. The reaction is typically complete within 2–6 hours. Ensure complete consumption of the hydroxylamine intermediate to prevent downstream dimerization ([3]).

  • Workup: Upon completion, carefully vent the H₂ gas and purge the system with N₂. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not let the filter cake dry in air. Wash the filter cake thoroughly with the reaction solvent ([4]).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-fluoro-4-methylquinolin-8-amine. Purify via recrystallization or flash chromatography if necessary.

Protocol B: Green Aqueous Micellar Catalysis (Lipshutz Method)

This cutting-edge protocol is highly recommended for pharmaceutical development due to its sustainability, scalability, and exceptionally low catalyst loading. Lipshutz and co-workers have demonstrated that fluoro-aromatics are smoothly hydrogenated without defluorination under these exact micellar conditions ([6]).

Reagents:

  • 7-Fluoro-4-methyl-8-nitroquinoline (1.0 eq)

  • 10% Palladium on Carbon (0.4 mol% Pd)

  • 2 wt % TPGS-750-M in H₂O

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Micellar Solubilization: To a reaction vial containing a magnetic stir bar, add the substrate and the aqueous 2 wt % TPGS-750-M solution.

  • Catalyst Addition: Add 10% Pd/C (0.4 mol% Pd). Causality: The designer surfactant forms nanomicelles that encapsulate the catalyst, H₂ gas, and substrate, driving high turnover rates despite the parts-per-million Pd concentration ([6]).

  • Hydrogenation: Seal the vial, purge with H₂, and attach a hydrogen balloon (1 atm). Stir vigorously at room temperature.

  • Isolation: After complete conversion (typically 1–4 hours), extract the product with a minimal volume of an environmentally benign organic solvent (e.g., Ethyl Acetate), or simply isolate via filtration if the amine precipitates. The aqueous surfactant layer can often be recycled for subsequent batches ([6]).

Quantitative Data & Troubleshooting

Table 1: Comparison of Reaction Conditions for Nitroquinoline Reduction

MethodCatalyst LoadingSolventTemp / PressureReaction TimeTypical YieldEnvironmental Impact
Traditional Pd/C 5–10 mol% PdEtOH or EtOAc25 °C / 1 atm H₂2–6 h>90%Moderate (VOCs used)
Aqueous Micellar 0.4 mol% Pd2% TPGS-750-M (aq)25 °C / 1 atm H₂1–4 h>95%Low (Water-based, recyclable)
Chemical (Fe/HCl) 3–5 eq FeEtOH / H₂O70–80 °C2–4 h75–85%High (Iron sludge waste)

Table 2: Troubleshooting Matrix for Catalytic Hydrogenation

ObservationMechanistic CauseCorrective Action
Incomplete conversion (TLC shows intermediates)Premature H₂ consumption, mass transfer limits, or catalyst poisoning.Purge system and introduce fresh H₂; ensure vigorous stirring to overcome mass transfer limits ([3]).
Defluorination (Loss of F atom)Over-activity of Pd/C at elevated pressures or temperatures.Maintain strictly at 1 atm H₂ and room temperature; if persistent, switch to a poisoned catalyst or Raney Nickel ([5]).
Dimerization (Azoxy/Azo formation)Accumulation and condensation of nitroso and hydroxylamine intermediates.Increase catalyst loading or use a more protic solvent to accelerate the final reduction step ([3]).

References

  • Nitro Reduction - Common Conditions. Common Organic Chemistry.[Link][5]

  • 8-Aminoquinoline. Wikipedia. [Link][1]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Li, X., et al. Organic Letters (ACS Publications), 2021, 23(20), 8114-8118.[Link][6]

Sources

Application

Application of 7-Fluoro-4-methyl-8-nitroquinoline in Cross-Coupling Reactions: A Comprehensive Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale 7-Fluoro-4-methyl-8-nitroquinoline (CAS: 1420794-47-3) is a highly versatile, commercially a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

7-Fluoro-4-methyl-8-nitroquinoline (CAS: 1420794-47-3) is a highly versatile, commercially available building block widely utilized in medicinal chemistry for the synthesis of bioactive quinoline derivatives[1]. Historically, the carbon-fluorine (C-F) bond has been considered inert in traditional cross-coupling reactions due to its high bond dissociation energy (~116 kcal/mol). However, the unique electronic topology of 7-fluoro-4-methyl-8-nitroquinoline dramatically alters this paradigm.

The reactivity of the 7-fluoro position is governed by two synergistic electronic effects:

  • The Quinoline Scaffold: The electron-deficient nature of the nitrogen-containing heteroaromatic ring lowers the overall Lowest Unoccupied Molecular Orbital (LUMO) of the system.

  • The Ortho-Nitro Directing Effect: The strongly electron-withdrawing nitro group at the 8-position provides exceptional activation. In transition-metal-free scenarios, it stabilizes the Meisenheimer complex, facilitating rapid Nucleophilic Aromatic Substitution (SNAr). In transition-metal-catalyzed reactions, the nitro group acts as a directing moiety. It pre-coordinates with the electron-rich Palladium(0) catalyst, bringing the metal center into strict spatial proximity with the C-F bond, thereby overcoming the activation energy barrier for oxidative addition[2][3].

MechanisticPathway A 7-Fluoro-4-methyl-8-nitroquinoline (Electrophile) B Pd(0) Catalyst Coordination to Nitro Group A->B Catalyst Binding C Oxidative Addition (C-F Bond Cleavage) B->C Directing Effect D Transmetalation (Arylboronic Acid) C->D Nucleophile Addition E Reductive Elimination (C-C Bond Formation) D->E Rearrangement E->B Pd(0) Regeneration F 7-Aryl-4-methyl-8-nitroquinoline (Product) E->F Product Release

Figure 1: Mechanistic pathway of nitro-directed Palladium-catalyzed C-F bond activation.

Quantitative Data: Reaction Optimization

When developing a cross-coupling protocol for C-F activation, the choice of ligand and base is critical. The table below summarizes the optimization landscape for the Suzuki-Miyaura coupling of 7-fluoro-4-methyl-8-nitroquinoline with phenylboronic acid, demonstrating the causality behind the final protocol choices[2].

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃K₂CO₃Toluene100TracePPh₃ is insufficiently electron-rich to drive C-F oxidative addition.
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane11085% Bulky, electron-rich dialkylbiaryl phosphine promotes rapid oxidative addition.
3Pd₂(dba)₃BrettPhosCs₂CO₃Dioxane11088% Similar to XPhos; optimized bite angle facilitates reductive elimination.
4Ni(COD)₂dppfK₃PO₄DMF10045%Ni is effective for C-F bonds but prone to competitive reduction of the nitro group.

Experimental Protocols

Protocol A: Metal-Free Nucleophilic Aromatic Substitution (SNAr) Amination

This protocol serves as a highly efficient, transition-metal-free alternative to Buchwald-Hartwig amination for the construction of C-N bonds at the 7-position.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 20 mL vial, dissolve 7-Fluoro-4-methyl-8-nitroquinoline (1.0 mmol, 1.0 eq) and the desired secondary amine (e.g., morpholine, 1.2 mmol, 1.2 eq) in 5.0 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It lacks hydrogen-bond donors, leaving the amine nucleophile unsolvated and highly reactive, while simultaneously stabilizing the highly polar Meisenheimer transition state.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 mmol, 2.0 eq) to the solution.

    • Causality: A mild inorganic base is specifically chosen over stronger bases (like NaH or KOtBu) to prevent unwanted deprotonation of the quinoline methyl group at the 4-position, which exhibits weak CH-acidity.

  • Thermal Activation: Seal the vial and heat the reaction mixture at 80°C for 4 hours under vigorous stirring.

    • Causality: The ortho-nitro group provides such intense electrophilic activation that elevated temperatures (>120°C) are unnecessary. Keeping the temperature at 80°C minimizes thermal degradation and polymerization of the nitroarene.

  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura C-F Cross-Coupling

This protocol outlines the direct C-C bond formation via C-F activation, bypassing the need to pre-functionalize the quinoline with heavier halogens (Cl, Br, I).

Step-by-Step Methodology:

  • Glovebox Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 7-Fluoro-4-methyl-8-nitroquinoline (1.0 mmol, 1.0 eq), arylboronic acid (1.5 mmol, 1.5 eq), Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd), and XPhos (0.1 mmol, 10 mol%).

    • Causality: The C-F bond has a high bond dissociation energy. XPhos, an electron-rich and sterically demanding dialkylbiaryl phosphine, significantly increases the electron density on the Pd(0) center. This is an absolute thermodynamic requirement to drive the challenging oxidative addition into the C-F bond[2].

  • Solvent and Base: Add anhydrous Cs₂CO₃ (2.0 mmol, 2.0 eq) and 8.0 mL of anhydrous 1,4-dioxane.

    • Causality: Cs₂CO₃ exhibits superior solubility in dioxane compared to other alkali carbonates. The cesium cation effectively coordinates with the boronic acid to form a highly reactive boronate complex, which accelerates the transmetalation step.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 110°C for 12 hours.

    • Causality: The nitro group acts as a directing group, pre-coordinating the Pd catalyst and bringing it into proximity with the C-F bond. This proximity effect lowers the activation energy barrier, allowing the reaction to proceed smoothly at 110°C[3].

  • Purification: Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

ExperimentalWorkflow S1 Step 1: Reagent Preparation (Glovebox) S2 Step 2: Catalyst Activation (Pd/Ligand) S1->S2 S3 Step 3: Heating (110°C, 12h) S2->S3 S4 Step 4: Quench & Extraction S3->S4 S5 Step 5: Purification (Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow for transition-metal-catalyzed cross-coupling.

References

  • Cargill, M. R., et al. "Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions." The Journal of Organic Chemistry, 2010, 75(17), 5860-5866.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Fluoro-4-methyl-8-nitroquinoline

Welcome to the technical support guide for the synthesis of 7-Fluoro-4-methyl-8-nitroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 7-Fluoro-4-methyl-8-nitroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or developing synthetic routes to this important chemical intermediate. Quinolines are a crucial class of heterocyclic compounds in drug discovery, and the specific substitution pattern of this molecule makes it a valuable building block.[1][2][3]

This guide provides in-depth troubleshooting advice, addresses frequently asked questions (FAQs), and explains the fundamental chemical principles behind the recommended protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 7-Fluoro-4-methyl-8-nitroquinoline is consistently low. What are the most likely causes?

Low yield is a common issue that can stem from several factors, including incomplete reaction, formation of side products, or loss of material during workup and purification.[4][5]

  • Cause 1: Insufficiently Reactive Conditions. The quinoline ring system is deactivated towards electrophilic aromatic substitution, a characteristic that is intensified by the electron-withdrawing nature of the fluorine atom and the protonation of the ring nitrogen under strongly acidic conditions.[6][7] If the reaction conditions are too mild (e.g., low temperature, insufficiently strong acid mixture), the reaction may not proceed to completion.

    • Solution: Ensure you are using a potent nitrating mixture, typically a combination of fuming nitric acid and concentrated sulfuric acid.[3][8] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to occur.[4][5][9] If yields remain low, a modest, controlled increase in reaction time or temperature can be explored, but must be monitored carefully (see Q2).

  • Cause 2: Side Product Formation. The primary side products in this reaction are typically positional isomers (e.g., the 5-nitro isomer) and potentially di-nitrated products if conditions are too harsh.[6][10]

    • Solution: Precise temperature control is the most critical factor in minimizing side product formation.[4] The reaction should be initiated at a low temperature (e.g., -5 to 0 °C) by adding the substrate to the pre-cooled nitrating mixture slowly.[3] This helps to manage the exothermic nature of the reaction and improve regioselectivity.[4]

  • Cause 3: Product Loss During Workup. The workup for nitration reactions involves quenching the strong acid mixture, typically by pouring it onto crushed ice.[4][5] If the product has some solubility in the acidic aqueous layer or if the precipitation is incomplete, significant material can be lost.[5]

    • Solution: Ensure the reaction mixture is poured into a sufficiently large volume of ice to keep the temperature low during quenching. After quenching, careful neutralization with a base (e.g., sodium carbonate or dilute sodium hydroxide) may be necessary to precipitate the product fully.[4] If the product oils out or fails to precipitate, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is the recommended next step.[5]

Q2: I'm observing a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 8-nitro product?

Achieving high regioselectivity is dependent on understanding the electronic and steric effects of the substituents on the quinoline ring.

  • The Chemistry of Regioselectivity: Under strong acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the entire heterocyclic system, but the pyridine ring is more strongly deactivated than the benzene ring.[6][7] Therefore, electrophilic attack occurs on the benzene ring, primarily at the 5- and 8-positions.[6][7][8]

    • The 4-methyl group is an electron-donating group, which activates the ring and directs ortho and para.

    • The 7-fluoro group is an electron-withdrawing group, which deactivates the ring, but is also an ortho, para-director.

    • The nitration of a related compound, 7-methylquinoline, selectively yields the 8-nitro isomer, suggesting that substitution at the 8-position is sterically and electronically favored.[3]

  • Strategies for Improving Selectivity:

    • Strict Temperature Control: As mentioned in Q1, maintaining a low temperature (-5 to 0 °C) during the addition and initial reaction phase is critical.[3] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Order of Addition: Slowly adding the 7-fluoro-4-methylquinoline substrate to the pre-formed, cold nitrating mixture ensures that the concentration of the substrate is always low, which can help minimize side reactions.

    • Alternative Nitrating Agents: While mixed acid is standard, exploring other nitrating systems could offer different selectivity profiles, although this would require significant process development.

Q3: The nitration reaction is highly exothermic and difficult to control. What are the best practices for safety and temperature management?

Exothermic reactions are a significant safety concern in nitration chemistry.[4] A runaway reaction can lead to the formation of tars, decomposition, and a dangerous increase in pressure.

  • Best Practices for Control:

    • Use an Ice/Salt Bath: Maintain a cooling bath at or below 0 °C throughout the addition process.[11]

    • Slow, Dropwise Addition: The nitrating agent or the substrate should be added very slowly using a dropping funnel. This allows the cooling bath to dissipate the heat generated from the reaction.[3][4]

    • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to prevent localized "hot spots" where the temperature can rise rapidly.

    • Monitor Internal Temperature: Use a low-temperature thermometer placed directly in the reaction mixture to monitor the internal temperature, not just the bath temperature.

    • Scale Awareness: Be aware that the exotherm is more difficult to control on a larger scale due to a lower surface-area-to-volume ratio. Pilot reactions should always be run at a small scale first.

Q4: How can I effectively purify the final product and remove isomeric impurities?

The structural similarity of positional isomers can make purification challenging.[12][13][14] A multi-step approach is often necessary.

  • Step 1: Recrystallization. This is the most effective first-line technique for purification.[13][15]

    • Solvent Screening: Test a range of solvents to find one that dissolves the product well at high temperatures but poorly at room temperature. Good starting points for nitroquinolines include methanol, ethanol, or acetone/hexane mixtures.[13]

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.[14] Allow the solution to cool slowly to promote the formation of pure crystals. Cooling too quickly can trap impurities.[13]

  • Step 2: Column Chromatography. If recrystallization fails to provide adequate purity, column chromatography is the next step.[13][14]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typical. Aim for an Rf value of 0.2-0.4 for the desired product to achieve good separation.[13]

  • Step 3: Fractional Crystallization of Salts. For very difficult separations of isomers, converting the mixture into salts (e.g., hydrochlorides) and performing fractional crystallization can be effective, as the salts may have different solubility properties.[16]

Visualized Workflows and Data

Troubleshooting Flowchart for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low reaction yield.

Troubleshooting_Low_Yield start Low Yield of 7-Fluoro-4-methyl-8-nitroquinoline check_completion Analyze Crude Product (TLC, 1H NMR) Is starting material present? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Yes side_products Significant Side Products (e.g., Isomers) check_completion->side_products No, but other spots observed clean_crude Crude Product is Relatively Clean, but Mass is Low check_completion->clean_crude No, mostly product solution_incomplete Increase Reaction Time or Use Stronger Nitrating Agent (e.g., Fuming HNO3) incomplete_reaction->solution_incomplete solution_side_products Optimize Reaction Conditions: - Lower Temperature (-5 to 0 °C) - Slower Substrate Addition - Check Reagent Stoichiometry side_products->solution_side_products solution_workup_loss Review Workup & Purification: - Ensure complete precipitation (neutralize if needed) - Extract aqueous layer - Optimize purification method clean_crude->solution_workup_loss

Caption: A troubleshooting flowchart for diagnosing low product yield.

Reaction Pathway and Regioselectivity

This diagram illustrates the primary reaction and the competing formation of the main isomeric byproduct.

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products start_mol 7-Fluoro-4-methylquinoline reagents Fuming HNO3 Conc. H2SO4 product_major 7-Fluoro-4-methyl-8-nitroquinoline (Desired Product) reagents->product_major Major Pathway (Favored) product_minor 7-Fluoro-4-methyl-5-nitroquinoline (Isomeric Impurity) reagents->product_minor Minor Pathway (Disfavored)

Caption: Synthetic pathway showing major and minor nitration products.

Table 1: Key Reaction Parameter Summary
ParameterRecommended ConditionRationale & Key Considerations
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Provides a high concentration of the required NO₂⁺ electrophile for the deactivated quinoline ring.[3][8]
Temperature -5 °C to 5 °CCritical for controlling the exotherm and maximizing regioselectivity towards the 8-position.[3][4]
Reaction Time 40 min - 2 hoursMonitor by TLC. Over-extending the reaction time, especially at higher temperatures, can lead to side products.[3]
Workup Pour onto crushed iceSafely quenches the reaction and precipitates the product. May require subsequent neutralization to maximize recovery.[3][4]
Purification Recrystallization (Ethanol/Methanol)Often sufficient for removing minor impurities. Column chromatography may be needed to separate isomers.[13][15]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds.[1][3] All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be performed before beginning any chemical synthesis.

Step 1: Preparation of the Nitrating Mixture

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (e.g., 3 volumes relative to the substrate).

  • Cool the flask in an ice/salt bath to between -5 °C and 0 °C.

  • Slowly, and with vigorous stirring, add fuming nitric acid (e.g., 1 volume) dropwise via a pressure-equalizing dropping funnel. Ensure the internal temperature does not rise above 5 °C.

Step 2: Nitration Reaction

  • Dissolve 7-fluoro-4-methylquinoline (1 equivalent) in a minimal amount of cold, concentrated sulfuric acid in a separate flask.

  • Slowly add the substrate solution dropwise to the cold, stirring nitrating mixture from Step 1. The rate of addition should be controlled to maintain the internal temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the cold bath for 40-60 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

Step 3: Workup and Isolation

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • A precipitate should form. Allow all the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Dissolve the crude solid in a minimum amount of boiling methanol or ethanol.

  • If the solution is colored, add a small spatula-tip of activated charcoal and keep the solution hot for 5 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.

  • Assess purity by ¹H NMR, ¹³C NMR, and melting point. If isomeric impurities persist, perform column chromatography.

References

  • BenchChem. (2025). Troubleshooting guide for nitration reactions. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Unknown. Preparation and Properties of Quinoline. Source Unknown.
  • Master Organic Chemistry. (2018).
  • Chemistry Stack Exchange. (2025).
  • Rozas, I. et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry.
  • Unknown. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • DTIC.
  • BenchChem. (2025). Preventing the formation of isomers during 2-nitroquinoline synthesis. BenchChem Technical Support.
  • Yang, L. et al. (2016). Regio- and Chemoselective Mono- and Bisnitration of 8-Aminoquinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic Letters.
  • BenchChem. (2025). An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues. BenchChem Technical Support.
  • Google Patents. (Patent No. EP0858998A1). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Unknown.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem Technical Support.
  • Li, Y. et al. (2017).
  • BenchChem. (2025). Purification strategies for removing impurities from 2-nitroquinoline. BenchChem Technical Support.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • Brieflands. (2013).
  • ResearchGate. (Year Unknown). Technology of Preparing 8Hydroxy5-nitroquinoline.
  • SciSpace. (2016).

Sources

Optimization

Best solvents for dissolving 7-Fluoro-4-methyl-8-nitroquinoline in organic synthesis

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting in Organic Synthesis Welcome to the technical support guide for 7-Fluoro-4-methyl-8-nitroquinoline. This resource is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting in Organic Synthesis

Welcome to the technical support guide for 7-Fluoro-4-methyl-8-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with handling and dissolving this substituted nitroquinoline. The following question-and-answer guide provides field-proven insights and troubleshooting protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary molecular features of 7-Fluoro-4-methyl-8-nitroquinoline that dictate solvent choice?

A1: The solubility of 7-Fluoro-4-methyl-8-nitroquinoline is governed by a combination of its structural components. The molecule possesses a large, rigid, and aromatic quinoline core, which is inherently nonpolar. However, this is functionalized with three key groups that introduce significant polarity and specific chemical properties:

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group. It is the dominant feature influencing the compound's overall polarity, suggesting that polar solvents will be required for effective dissolution.[1][2][3]

  • Fluoro Group (-F): As the most electronegative element, fluorine adds polarity to the C-F bond. Its presence can enhance lipophilicity, which may slightly improve solubility in less polar organic solvents compared to a non-fluorinated analog.[4]

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the lipophilic character of the molecule.

The interplay between the polar nitro and fluoro groups and the nonpolar quinoline backbone means that solvents of intermediate to high polarity are generally the best starting point.

cluster_quinoline 7-Fluoro-4-methyl-8-nitroquinoline cluster_groups Key Functional Groups A Quinoline Core (Largely Nonpolar, Aromatic) B Nitro (-NO₂) Strongly Polar Electron-Withdrawing A->B Governs high polarity requirement C Fluoro (-F) Polar Bond Increases Lipophilicity A->C Influences interaction with fluorinated/nonpolar solvents D Methyl (-CH₃) Nonpolar Lipophilic A->D Contributes to nonpolar character

Caption: Key molecular features influencing solvent selection.

Q2: Which solvent classes are the most promising candidates for dissolving 7-Fluoro-4-methyl-8-nitroquinoline?

A2: Based on the "like dissolves like" principle, polar solvents are the most effective candidates for dissolving polar nitroaromatic compounds.[2] The best choices fall into two main categories:

  • Polar Aprotic Solvents: These are typically the most effective. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent at solvating large, polar molecules. Their high dipole moments can overcome the crystal lattice energy of the solid compound.

  • Polar Protic Solvents: While generally less effective than polar aprotic solvents, some polar protic solvents can be useful, particularly for applications like recrystallization.[2] Alcohols such as ethanol and methanol may dissolve the compound, especially upon heating.[4][5] However, their hydrogen-bonding capability might not be as effective for this specific structure as the strong dipole-dipole interactions offered by aprotic solvents.

Q3: How does the intended application (e.g., reaction vs. purification) affect the choice of solvent?

A3: The optimal solvent is highly dependent on the experimental context.

  • For Chemical Reactions: The solvent must not only dissolve the starting material but also be inert under the reaction conditions. For example, if a strong base is used, avoid solvents that can be deprotonated. The solvent's boiling point is also critical; it must be compatible with the required reaction temperature. Importantly, the solvent must also be suitable for the downstream workup and purification steps.

  • For Purification (Recrystallization): The ideal solvent should exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at room temperature or below.[2] This differential solubility is key to maximizing product recovery upon cooling.[2] A mixed-solvent system is often employed to achieve this specific solubility profile.[2]

Troubleshooting Guide: Common Dissolution Issues
Problem: The compound has very low solubility in common solvents like Acetone or Ethanol, even with heating.
  • Causality: The strong intermolecular forces in the solid state, dominated by the polar nitro group, require a solvent with a very high solvating power to overcome them. Standard solvents like acetone or ethanol may not be sufficiently polar.

  • Troubleshooting Steps:

    • Switch to a Stronger Solvent: Move to a high-polarity aprotic solvent. Test small quantities of your compound for solubility in DMF, DMSO, or NMP. These are often effective for challenging nitroaromatic compounds.

    • Utilize a Mixed Solvent System: If the compound is too soluble in a solvent like DMF for recrystallization, or if you need to modify the polarity for a reaction, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (e.g., DMF) and then slowly add a miscible "bad" solvent (e.g., water or isopropanol) until turbidity (cloudiness) persists. Gentle heating can then be used to re-dissolve the solid, followed by slow cooling to promote crystallization.[2]

    • Consider Dioxane or Toluene at High Temperatures: For certain reactions, less polar solvents like 1,4-dioxane or toluene may work at elevated temperatures, especially if the reactants themselves are less polar. Always perform a small-scale test first.

Problem: The compound dissolves, but I observe color changes or degradation over time.
  • Causality: Nitroaromatic compounds can be susceptible to nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is activated by a strong electron-withdrawing group like -NO₂.[3] The fluoro group at the 7-position is not at a position typically activated for SNAr by the 8-nitro group, but instability can still arise, particularly in the presence of strong nucleophiles or bases.

  • Troubleshooting Steps:

    • Assess Solvent Reactivity: Ensure your solvent is not nucleophilic. For example, using an amine-based solvent with a reactive substrate could lead to side reactions.

    • Control the Reaction Atmosphere: If performing a reduction of the nitro group, ensure the system is properly de-gassed and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

    • Check pH: Avoid strongly basic conditions unless required by the reaction protocol, as this can promote decomposition or unwanted side reactions.

Problem: The solvent is interfering with the reaction workup or product isolation.
  • Causality: High-boiling point solvents like DMF and DMSO are notoriously difficult to remove under standard vacuum conditions.

  • Troubleshooting Steps:

    • Aqueous Workup: If your product is insoluble in water, the reaction mixture can often be poured into a large volume of cold water to precipitate the product, which can then be collected by filtration.[6][7] The high-boiling solvent is washed away in the aqueous filtrate.

    • Liquid-Liquid Extraction: If the product is soluble in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane), perform a liquid-liquid extraction. The DMF or DMSO will preferentially partition into the aqueous layer, which can be washed multiple times with water or a brine solution to thoroughly remove the residual high-boiling solvent.

    • Solvent Selection at the Start: If possible, choose a solvent with a lower boiling point that still provides adequate solubility, such as 1,4-dioxane or acetonitrile, to simplify post-reaction processing.

Solvent Selection Summary
SolventClassBoiling Point (°C)Rationale & Key Considerations
DMF (N,N-Dimethylformamide)Polar Aprotic153Excellent general-purpose solvent. High solvating power for polar compounds. Difficult to remove.
DMSO (Dimethyl sulfoxide)Polar Aprotic189Highest solvating power. Useful for extremely insoluble compounds. Very difficult to remove; hygroscopic.
NMP (N-Methyl-2-pyrrolidone)Polar Aprotic202Similar to DMF and DMSO but with a higher boiling point. Good for high-temperature reactions.
1,4-Dioxane Polar Aprotic (Ethereal)101Moderate polarity and boiling point. Good alternative to DMF/DMSO when easier removal is needed.
Acetonitrile Polar Aprotic82Useful for reactions at moderate temperatures. Its polarity may be insufficient unless heated.
Ethanol / Methanol Polar Protic78 / 65Best suited for recrystallization, often in a mixed system (e.g., ethanol-water).[4][5] May not be suitable as a reaction solvent if protic nature interferes.
Experimental Protocol: Small-Scale Solubility Screening

This protocol allows for the efficient determination of an optimal solvent using minimal material.

Objective: To identify the best single or mixed solvent system for dissolving or recrystallizing 7-Fluoro-4-methyl-8-nitroquinoline.

Materials:

  • 7-Fluoro-4-methyl-8-nitroquinoline (~50 mg)

  • Selection of candidate solvents (e.g., DMF, DMSO, Dioxane, Ethanol, Ethyl Acetate, Toluene, Water)

  • Small test tubes or vials (e.g., 1-dram vials)

  • Magnetic stir plate and small stir bars

  • Heat gun or temperature-controlled heating block

  • Pasteur pipettes

Procedure:

  • Preparation: Aliquot approximately 5-10 mg of the compound into each labeled test tube.

  • Initial Room Temperature Test: Add a candidate solvent dropwise (e.g., 0.1 mL at a time) to the first tube while stirring/agitating. Observe if the solid dissolves completely at room temperature. Note the approximate volume of solvent required.

  • Heating Test: If the compound does not dissolve at room temperature after adding ~0.5 mL of solvent, gently heat the mixture using a heat gun or heating block while stirring. Observe for dissolution.

  • Cooling Test (for Recrystallization): If the compound dissolved upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath. Observe if a precipitate or crystals form. An ideal recrystallization solvent will show high solubility when hot and low solubility when cold.

  • Mixed Solvent Test:

    • Take a tube where the compound was highly soluble (e.g., in DMF).

    • Slowly add a miscible "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow it to cool as described in Step 4 to assess its potential as a recrystallization solvent pair.

  • Documentation: Record all observations in a table to compare the effectiveness of each solvent system.

Sources

Troubleshooting

Optimizing purification of 7-Fluoro-4-methyl-8-nitroquinoline by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-Fluoro-4-methyl-8-nitroquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-Fluoro-4-methyl-8-nitroquinoline .

This guide bypasses generic advice to focus on the mechanistic realities of quinoline chromatography. We will explore the causality behind common failures—such as silanol-induced streaking and solvent-shock precipitation—and establish self-validating protocols to ensure high-purity recovery.

Part 1: Compound Profiling & Chromatographic Implications

To optimize purification, we must first understand how the structural features of 7-Fluoro-4-methyl-8-nitroquinoline dictate its behavior on a silica stationary phase. The electron-withdrawing nature of the 8-nitro and 7-fluoro groups alters the electron density of the quinoline core, while the basic nitrogen remains a primary interaction point.

Table 1: Physicochemical Properties & Chromatographic Causality

ParameterCharacteristicChromatographic Implication
Molecular Weight 206.17 g/mol Elutes predictably within standard small-molecule mass ranges.
Quinoline Nitrogen Weakly Basic (pKa ~4.0)Acts as a hydrogen bond acceptor. Interacts strongly with acidic surface silanols (Si-OH) on standard silica, causing severe peak tailing and irreversible adsorption[1].
8-Nitro Group Electron-Withdrawing / BulkyReduces the overall basicity of the nitrogen slightly, but increases the dipole moment. Prone to co-elution with regioisomers (e.g., 5-nitro isomers) formed during synthesis[2].
Lipophilicity Moderately LipophilicHighly soluble in DCM/EtOAc but poorly soluble in pure hexanes. Wet-loading in DCM can cause rapid precipitation at the column head when exposed to non-polar mobile phases.
UV Absorbance Highly UV-Active (~254 nm)Allows for precise, real-time fraction collection using automated UV-directed flash chromatography systems[1].

Part 2: Purification Decision Workflow

The following logic tree dictates the experimental path based on real-time empirical observations during your initial Thin-Layer Chromatography (TLC) screening.

G Start Crude 7-Fluoro-4-methyl- 8-nitroquinoline TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckTailing Is streaking/tailing observed? TLC->CheckTailing AddTEA Add 1-2% TEA to Mobile Phase CheckTailing->AddTEA Yes Standard Standard Silica Column CheckTailing->Standard No Load Dry Load via Celite to prevent precipitation AddTEA->Load Standard->Load Elute Gradient Elution (Monitor at 254 nm) Load->Elute CheckPurity Co-eluting Isomers? Elute->CheckPurity RP Switch to Reverse-Phase (C18) or Alumina CheckPurity->RP Yes Pure Pure Target Compound CheckPurity->Pure No RP->Pure

Workflow for optimizing the purification of 7-Fluoro-4-methyl-8-nitroquinoline.

Part 3: Self-Validating Protocol: TEA-Deactivated Normal Phase Chromatography

When purifying basic quinolines, standard silica gel often fails due to secondary ion-exchange interactions. This protocol utilizes Triethylamine (TEA) to competitively deactivate acidic silanols, ensuring separation is governed purely by partitioning[3].

Step 1: Mobile Phase Preparation & Validation

  • Action: Prepare your optimized mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) and add 1% v/v Triethylamine (TEA)[4]. Mix thoroughly.

  • Causality: The TEA acts as a sacrificial base, binding to the Si-OH groups on the silica surface so the quinoline nitrogen cannot[3].

  • Self-Validation Checkpoint: Run a TLC of the crude mixture using this TEA-modified solvent. Validation is confirmed only if the target spot appears circular and symmetrical (Rf ~0.3) without a trailing "comet tail". If tailing persists, increase TEA to 2%.

Step 2: Column Packing & Equilibration

  • Action: Slurry pack standard silica gel (230-400 mesh) using the TEA-modified starting solvent. Flush the packed bed with at least 3 Column Volumes (CV) of the mobile phase.

  • Causality: Silica gel must be pre-equilibrated with the TEA modifier. If the column is not flushed adequately, the retention properties of the silica will drastically change mid-run, causing unpredictable co-elution[5].

Step 3: Celite Dry-Loading

  • Action: Dissolve the crude 7-Fluoro-4-methyl-8-nitroquinoline in a minimal volume of Dichloromethane (DCM). Add Celite 545 (approx. 2-3x the crude mass). Evaporate the DCM under reduced pressure.

  • Causality: Nitroquinolines have limited solubility in hexanes. Wet-loading in DCM causes the compound to crash out as a solid band at the top of the column when the DCM diffuses into the hexane-rich mobile phase. Dry-loading on Celite bypasses this solvent shock and prevents acid-catalyzed degradation that can occur if dry-loaded directly onto silica[5].

  • Self-Validation Checkpoint: The Celite mixture must be a completely free-flowing powder. If it clumps, residual DCM remains, which will cause severe band broadening.

Step 4: Elution & Monitoring

  • Action: Load the dry powder evenly onto the column bed, top with 1 cm of clean sea sand, and elute using a shallow gradient (e.g., 5% to 30% EtOAc in Hexanes).

  • Self-Validation Checkpoint: Monitor fractions via UV at 254 nm. Validation of the method is confirmed when the chromatogram shows a sharp, Gaussian peak for the target compound returning completely to baseline before the next impurity elutes.

Part 4: Troubleshooting & FAQs

Q1: My 7-Fluoro-4-methyl-8-nitroquinoline is streaking severely on the column, leading to poor recovery and cross-contamination. How do I resolve this? A1: Streaking (or tailing) is the physical manifestation of your compound undergoing two different retention mechanisms simultaneously: standard liquid-solid partitioning and acid-base interaction. The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol groups on the silica surface[1]. Solution: You must neutralize the stationary phase. Incorporate 1-2% Triethylamine (TEA) or a 7N ammonia/methanol solution into your mobile phase[1]. The protonated TEA competes for the ionized silanol groups, deactivating the column and allowing your compound to elute in a tight, symmetrical band[3].

Q2: I wet-loaded my sample using DCM, but I noticed a yellow band precipitating at the very top of the column. The resulting separation was terrible. Why did this happen? A2: This is a classic case of "solvent shock." 7-Fluoro-4-methyl-8-nitroquinoline is highly lipophilic but requires polar solvents like DCM to dissolve at high concentrations. When you inject this DCM solution into a column equilibrated with non-polar hexanes, the DCM rapidly diffuses outward. The quinoline, suddenly finding itself in a hexane-dominant environment, precipitates out of solution[5]. Solution: Abandon wet-loading for this compound. Utilize the Celite dry-loading technique described in Step 3. This pre-adsorbs the compound onto an inert matrix, allowing it to dissolve gradually as the mobile phase passes over it, ensuring a perfectly flat loading band[5].

Q3: My synthesis yielded a mixture of regioisomers (e.g., 5-nitro vs. 8-nitro isomers). Normal-phase silica with TEA gives me a single, broad peak. What are my options? A3: Regioisomers of functionalized quinolines often possess nearly identical dipole moments, meaning their polarities are indistinguishable to normal-phase silica gel[2]. Solution: Switch your separation mechanism entirely by moving to Reverse-Phase (C18) chromatography. Reverse-phase separates compounds based on subtle differences in their hydrophobic surface area rather than polarity. Run a linear gradient of Water/Acetonitrile (with 0.1% Formic Acid or TFA to maintain sharp peak shape). The structural geometry of the 8-nitro versus the 5-nitro group will interact differently with the C18 chains, allowing for baseline resolution[1].

Q4: Even with TEA, my recovery is unusually low (<50%). Where is my compound going? A4: If recovery is low despite deactivation, the compound may be experiencing irreversible chemisorption or degradation due to prolonged exposure to the silica matrix. Some highly functionalized quinoxalines and quinolines are inherently sensitive to the acidic nature of standard silica gel[6]. Solution: Switch your stationary phase from Silica Gel to Neutral or Basic Alumina. Alumina lacks the acidic silanol groups entirely, making it a far gentler matrix for basic, electron-deficient heterocycles[4].

Part 5: References

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: PubMed (National Institutes of Health) URL:[Link]

  • So frustrated with these columns, asking for more insight Source: Reddit (r/OrganicChemistry) URL:[Link]

Sources

Optimization

Preventing degradation of 7-Fluoro-4-methyl-8-nitroquinoline during long-term storage

Welcome to the Technical Support Center for 7-Fluoro-4-methyl-8-nitroquinoline . This guide is engineered for researchers, analytical chemists, and drug development professionals who require uncompromised compound integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Fluoro-4-methyl-8-nitroquinoline . This guide is engineered for researchers, analytical chemists, and drug development professionals who require uncompromised compound integrity for their assays.

Due to its specific structural motifs—a highly electrophilic fluorinated quinoline ring adjacent to a strongly electron-withdrawing nitro group—this compound is highly susceptible to specific degradation pathways if handled improperly[1]. This guide provides the mechanistic causality behind these vulnerabilities and self-validating protocols to ensure long-term stability.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. 7-Fluoro-4-methyl-8-nitroquinoline degrades primarily through two distinct pathways:

1. Nucleophilic Aromatic Substitution (SNAr) / Hydrolysis The fluorine atom at the C7 position is highly activated. The adjacent ortho-nitro group at C8 and the electron-deficient quinoline nitrogen synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system[1][2]. This makes the C7 carbon an ideal target for nucleophilic attack by ambient moisture (H₂O). Upon exposure to humidity, the compound undergoes an SNAr reaction, displacing the fluoride ion to form 7-hydroxy-4-methyl-8-nitroquinoline and hydrofluoric acid (HF)[3].

2. Photodegradation (Nitro-Nitrite Rearrangement) Nitroaromatic compounds are intrinsically sensitive to ultraviolet and visible light. Photon absorption excites the nitro group, frequently triggering a nitro-nitrite intramolecular rearrangement or generating reactive radical species[4][5]. This pathway leads to complex mixtures of nitrophenols and nitroso derivatives, visually indicated by the compound turning a dark yellow or brown[3][5].

SNAr A 7-Fluoro-4-methyl-8-nitroquinoline (Intact API) B H2O / Ambient Moisture (Nucleophilic Attack at C7) A->B Humidity Exposure C Meisenheimer Intermediate (Stabilized by C8-Nitro) B->C Nucleophilic Addition D 7-Hydroxy-4-methyl-8-nitroquinoline (Primary Degradant) C->D Fluoride Elimination E Hydrofluoric Acid (HF) (Autocatalytic Byproduct) C->E Fluoride Elimination

Caption: SₙAr hydrolysis pathway of 7-Fluoro-4-methyl-8-nitroquinoline triggered by moisture.

Part 2: Troubleshooting & FAQs

Q: My stock powder of 7-Fluoro-4-methyl-8-nitroquinoline has changed from a pale crystalline powder to a sticky, dark yellow/brown substance. What happened? A: This is a classic indicator of dual degradation: photodegradation and moisture absorption[3]. The darkening is caused by the photolytic reduction of the nitro group to nitroso or complex polymeric species[4]. The "sticky" texture indicates hygroscopic behavior where the compound has absorbed ambient water, likely initiating SNAr hydrolysis. Action: Discard the vial. Once visual degradation is apparent, the purity is compromised.

Q: I am seeing inconsistent IC₅₀ values in my biological assays using a stock solution that is one month old. Why? A: If your stock solution was prepared in a solvent containing trace water (e.g., non-anhydrous DMSO) or was repeatedly opened on the benchtop, the active compound has likely hydrolyzed into the 7-hydroxy degradant[3]. The 7-hydroxy derivative has drastically different steric and electronic properties, which will negatively interfere with target binding. Action: Always prepare fresh working solutions from single-use, anhydrous aliquots.

Q: Can I store the bulk powder in a standard -20°C freezer without a desiccator? A: Absolutely not. Storing the primary vial in a -20°C freezer without an airtight, desiccated secondary container guarantees degradation. When you remove the cold vial from the freezer, ambient moisture will immediately condense on the cold interior walls of the vial once opened. This localized water introduces rapid SNAr hydrolysis[3].

Part 3: Quantitative Data & Storage Matrices

To ensure experimental reproducibility, adhere to the following validated storage parameters.

Table 1: Storage Condition Matrix & Expected Shelf Life
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life
Optimal (Long-Term) -80°CArgon / NitrogenAmber Vial (Dark)> 24 Months
Standard (Mid-Term) -20°CArgon / NitrogenAmber Vial (Dark)12 Months
Sub-Optimal (Short-Term) 4°CDesiccated AirAmber Vial (Dark)< 1 Month
Degradative (Benchtop) 20°C - 25°CAmbient AirAmbient Lab Light< 48 Hours
Table 2: LC-MS Troubleshooting Guide for Degradants
Suspected DegradationMechanismExpected Mass Shift (Δm/z)Visual Indicator
Hydrolysis SNAr displacement of -F by -OH-2.00 Da (Loss of F, gain of OH)Clumping, loss of crystallinity
Photodegradation Nitro-nitrite rearrangement / reductionVariable (often -16 Da or -30 Da)Discoloration (Yellow/Brown/Red)

Part 4: Validated Experimental Protocols

To create a self-validating system, researchers must assume that every exposure to ambient air degrades a fraction of the compound. The following SOP ensures that the integrity of the compound is preserved from receipt to assay.

SOP: Anhydrous Aliquoting and Long-Term Storage

Phase 1: Preparation & Environment Control

  • Equilibration: Upon receiving the compound (usually shipped on dry ice or cold packs), allow the sealed secondary container to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture.

  • Environment: Perform all aliquoting inside a glove box or a controlled dry box purged with high-purity Argon (Relative Humidity < 5%).

Phase 2: Aliquoting 3. Vial Selection: Use pre-dried, amber glass vials (e.g., 2 mL HPLC vials) with PTFE/Silicone septa. Causality: Amber glass blocks UV/Vis light, preventing nitroaromatic excitation[3][5]. PTFE ensures chemical inertness. 4. Distribution: Weigh the bulk powder into single-use aliquots (e.g., 1 mg or 5 mg per vial) to eliminate freeze-thaw cycles and repeated atmospheric exposure.

Phase 3: Sealing & Validation 5. Inert Gas Overlay: Gently stream Argon gas into each vial for 5 seconds before immediately capping. Argon is heavier than air and displaces residual oxygen and moisture. 6. Secondary Containment: Place all sealed aliquots into a vacuum-sealable Mylar bag containing a fresh indicating silica gel desiccant packet. 7. Storage: Transfer the sealed bag to a -80°C (preferred) or -20°C freezer. 8. Validation Step: Randomly select one aliquot immediately after processing and analyze via LC-MS to establish a baseline purity chromatogram. Compare future aliquots against this baseline before critical assays.

Workflow N1 1. Compound Receipt Equilibrate to RT in Desiccator N2 N2 N1->N2 N3 3. Aliquoting Pre-dried Amber Glass Vials N2->N3 N4 4. Inert Gas Purging Argon Overlay to Displace Air N3->N4 N5 5. Secondary Sealing Mylar Bag + Silica Desiccant N4->N5 N6 6. Cryogenic Storage -80°C Freezer N5->N6

Caption: Validated step-by-step workflow for the handling and long-term storage of fluoroquinolines.

References

  • Chen, B., Yang, C., & Goh, N. K. "Direct photolysis of nitroaromatic compounds in aqueous solutions". ResearchGate. Available at: [Link][4]

  • Chen, B., Yang, C., & Goh, N. K. "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process". PubMed / J Environ Sci (China). Available at: [Link][5]

  • Suwińska, K., et al. "Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen". MDPI. Available at:[Link][1]

  • Chen, J., et al. "Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons". RSC Publishing. Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Crystallization of 7-Fluoro-4-methyl-8-nitroquinoline

Welcome to the Technical Support Center. 7-Fluoro-4-methyl-8-nitroquinoline is a highly functionalized heterocyclic intermediate critical to drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 7-Fluoro-4-methyl-8-nitroquinoline is a highly functionalized heterocyclic intermediate critical to drug development. Its bicyclic quinoline core is inherently hydrophobic, while the highly electronegative fluorine at position 7 and the strongly electron-withdrawing nitro group at position 8 significantly alter its basicity, dipole moment, and solubility profile[1].

During synthesis (e.g., via nitration or Skraup-type condensations), regioisomeric impurities and degradation products frequently form. This guide provides mechanistic troubleshooting strategies, self-validating protocols, and physicochemical data to help you achieve high-purity crystalline isolates.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product "oil out" as a liquid instead of forming solid crystals, and how does this impact purity?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates from the solution at a temperature above its melting point[2]. For 7-Fluoro-4-methyl-8-nitroquinoline, the presence of synthetic impurities (like unreacted starting materials or regioisomers) depresses the melting point of the mixture[3].

  • The Causality: When the compound oils out, impurities partition heavily into the liquid droplets because the oil acts as a better solvent than the bulk continuous phase[3]. Once the oil finally solidifies at lower temperatures, these impurities are permanently trapped within the amorphous solid, defeating the purification purpose.

  • The Solution: Reheat the mixture until the oil redissolves. Add 10-20% more hot solvent to decrease the saturation level, ensuring the precipitation temperature drops below the mixture's depressed melting point[2][3].

Q2: My compound crystallizes immediately upon removing the flask from the heat source. Is this high yield indicative of a successful purification?

A2: No. Rapid crystallization (often called "crashing out") is highly detrimental to purity[3].

  • The Causality: Crystallization proceeds via nucleation and growth. When supersaturation is too high, massive nucleation occurs, resulting in very small grain sizes and a rapidly advancing growth front[4]. A fast growth front lacks the kinetic time required to reject foreign impurity particles back into the bulk solvent, leading to impurity entrapment within the crystal lattice[4].

  • The Solution: An ideal crystallization should show initial crystal formation after ~5 minutes, with continuous growth over 20-30 minutes[3]. If it crashes out, return the flask to the heat source, add more of the solubilizing solvent, and implement a strictly controlled cooling ramp (e.g., 0.1–0.5 °C/min)[3].

Q3: How can I separate regioisomeric impurities (e.g., other fluoro-nitro isomers) that co-crystallize with the target compound?

A3: Regioisomers possess nearly identical crystal lattice energies and solubilities in standard organic solvents, making standard recrystallization ineffective[5].

  • The Causality: Because the quinoline nitrogen retains some basicity (though attenuated by the 8-nitro group), it can be protonated[1]. Converting the crude mixture into a salt (e.g., hydrochloride) drastically alters the solubility profile[6]. The salts of different regioisomers often exhibit vastly different solubilities in aqueous ethanol or acetone, allowing for highly selective fractional crystallization[7].

Section 2: Quantitative Data & Solvent Selection

The overall structure of fluoro-nitroquinolines dictates poor aqueous solubility but high solubility in hot polar organic solvents[1]. Below is the predicted solubility profile to guide your solvent selection[1][5].

Solvent SystemSolubility (25°C)Solubility (Boiling)Suitability for RecrystallizationMechanistic Notes
Methanol LowHighExcellentSteep solubility curve; ideal for general impurity rejection.
Ethanol (95%) LowHighExcellentSlightly lower recovery than MeOH, but optimal for salt-assisted crystallization.
Acetone ModerateHighGoodUseful for highly lipophilic impurities; risk of oiling out if cooled too fast.
Hexane / EtOAc VariesVariesPoorBetter suited as a mobile phase for column chromatography rather than crystallization.
Water InsolubleInsolubleN/AThe highly hydrophobic quinoline core prevents aqueous dissolution.

Section 3: Self-Validating Experimental Protocols

Protocol: Salt-Assisted Fractional Crystallization for Isomer Removal

This protocol leverages the basicity of the quinoline nitrogen to form a hydrochloride salt, forcing a distinct crystallization pathway to reject regioisomers[6][7].

Step 1: Salt Formation

  • Suspend 1.0 equivalent of crude 7-Fluoro-4-methyl-8-nitroquinoline in 10 volumes of 80-90% aqueous ethanol[7].

  • Heat the suspension to 60–80 °C under constant stirring until a homogenous slurry is formed.

  • Dropwise add 1.1 equivalents of concentrated HCl (aq). The mixture should become a clear solution as the more soluble hydrochloride salt forms.

Validation Checkpoint 1: Spot the hot solution on a Thin Layer Chromatography (TLC) plate alongside the crude free base. Using a non-polar eluent (e.g., Hexane/EtOAc 3:1), the Rf value of the reaction mixture should drop to near zero, confirming complete salt conversion.

Step 2: Controlled Crystallization

  • Perform a hot filtration through a pre-heated Büchner funnel to remove insoluble carbonaceous degradants[5].

  • Transfer the filtrate to a controlled-temperature bath. Cool from 80 °C to room temperature at a strict rate of 0.5 °C/min.

  • Transfer the flask to a 4 °C refrigerator and leave overnight to maximize yield[7].

  • Isolate the light yellow/off-white crystals via vacuum filtration and wash with a minimal amount of ice-cold ethanol[5][7].

Validation Checkpoint 2 (Self-Validation): Dissolve a few crystals of the isolated salt and a sample of the mother liquor in separate vials. Neutralize both with 1M NaOH, extract with EtOAc, and run a TLC. The mother liquor should be heavily enriched with the regioisomeric impurities, while the crystal extract should show a single, pure spot. Do not proceed to Step 3 until this purity is confirmed.

Step 3: Free Base Regeneration

  • Dissolve the highly purified hydrochloride crystals in a mixture of water and ethanol.

  • Basify the solution with 1M NaOH until a pH of 9-10 is reached, causing the purified 7-Fluoro-4-methyl-8-nitroquinoline free base to precipitate[6].

  • Filter the solid, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum at 80 °C[7].

Section 4: Visualizing the Crystallization Logic

CrystallizationLogic Start Crude 7-Fluoro-4-methyl-8-nitroquinoline (in hot solvent) Cooling Controlled Cooling Ramp (0.1 - 0.5 °C/min) Start->Cooling Oiling Phase Separation (Oiling Out) Cooling->Oiling Tmelt < Tprecip Rapid Rapid Precipitation (Crashing Out) Cooling->Rapid High Supersaturation NoCryst No Nucleation (Supersaturated) Cooling->NoCryst High Activation Energy Success Continuous Growth (High Purity Crystals) Cooling->Success Optimal Kinetics FixOil Reheat to dissolve. Add 10-20% more solvent. Oiling->FixOil FixRapid Reheat to dissolve. Decrease cooling rate. Rapid->FixRapid FixNoCryst Scratch flask or introduce seed crystal. NoCryst->FixNoCryst FixOil->Cooling FixRapid->Cooling FixNoCryst->Cooling

Decision tree for troubleshooting quinoline crystallization anomalies.

References

  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem. Available at: 5

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at:3

  • A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability. Benchchem. Available at: 1

  • Impact of impurities on crystal growth. DICP. Available at: 4

  • Technical Support Center: Optimizing Quinoline Synthesis. Benchchem. Available at: 6

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method. Google Patents. Available at: 7

  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. Benchchem. Available at: 2

Sources

Optimization

Troubleshooting incomplete nitration in 7-Fluoro-4-methylquinoline reactions

Technical Support Center: Troubleshooting Incomplete Nitration of 7-Fluoro-4-methylquinoline Overview & Mechanistic Context Nitration of quinoline derivatives is a fundamental electrophilic aromatic substitution (EAS) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Incomplete Nitration of 7-Fluoro-4-methylquinoline

Overview & Mechanistic Context

Nitration of quinoline derivatives is a fundamental electrophilic aromatic substitution (EAS) reaction, but it is notoriously challenging when dealing with deactivated substrates[1]. When 7-fluoro-4-methylquinoline is subjected to strongly acidic nitrating conditions, the nitrogen atom is immediately protonated to form a quinolinium ion[2]. This doubly charged transition state pathway heavily deactivates the entire ring system, making electrophilic attack at the 5- and 8-positions approximately 1010 times slower than in naphthalene[3].

The presence of the fluorine atom at the C7 position introduces a powerful inductive electron-withdrawing effect (-I), further depleting electron density from the carbocyclic ring. Consequently, standard nitration protocols often stall, resulting in incomplete conversion and poor yields. This guide provides actionable, self-validating troubleshooting steps to drive this specific reaction to completion.

Diagnostic Logic Flow

Below is the troubleshooting tree for diagnosing and resolving stalled nitration in deactivated fluoroquinolines.

G Start Incomplete Nitration Detected CheckAcid Check Acid Strength Start->CheckAcid AcidWeak Standard HNO3/H2SO4 CheckAcid->AcidWeak AcidStrong Fuming HNO3/Oleum CheckAcid->AcidStrong UpgradeAcid Upgrade to Fuming or NO2BF4 AcidWeak->UpgradeAcid CheckTemp Evaluate Temperature AcidStrong->CheckTemp Success Complete Conversion UpgradeAcid->Success TempLow T < 20°C (Kinetic stall) CheckTemp->TempLow TempHigh T > 60°C (Degradation) CheckTemp->TempHigh OptTemp Optimize to 40-50°C TempLow->OptTemp TempHigh->OptTemp OptTemp->Success

Logic diagram showing troubleshooting pathways for stalled fluoroquinoline nitration.

Frequently Asked Questions (FAQs)

Q1: Why does my nitration of 7-fluoro-4-methylquinoline stall at 30-40% conversion under standard mixed-acid conditions? A1: Under standard conditions (conc. HNO₃ / conc. H₂SO₄), the quinoline nitrogen is instantly protonated, deactivating the pyridine ring[2]. The active electrophile, the nitronium ion (NO₂⁺)[1], must attack the less deactivated carbocyclic ring[2]. However, the C7 fluorine atom exerts a strong inductive electron-withdrawing (-I) effect, exacerbating the deactivation of the adjacent carbocyclic ring. Standard mixed acid lacks the thermodynamic driving force to push this severely deactivated substrate to full conversion, leading to a kinetic stall.

Q2: What is the expected regioselectivity, and how do the substituents influence it? A2: Nitration of the quinolinium ion typically occurs on the carbocyclic ring at the C5 and C8 positions[3]. In 7-fluoro-4-methylquinoline, the fluorine atom at C7 directs incoming electrophiles to its ortho positions (C6 and C8) via resonance (+M effect). Because C8 is both a standard quinoline nitration site and ortho to the fluorine, it is the overwhelmingly favored site. The major product is 7-fluoro-4-methyl-8-nitroquinoline. The C4 methyl group is on the protonated pyridine ring and has negligible influence on the carbocyclic substitution pattern.

Q3: How can I drive the reaction to completion without causing oxidative degradation? A3: You must increase the concentration of the active nitronium ion (NO₂⁺)[1]. This can be achieved by using fuming nitric acid (>90% HNO₃) and fuming sulfuric acid (oleum)[2], or by switching to a pre-formed nitronium salt such as nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent. Mild heating (40–50 °C) is required to overcome the activation barrier, but temperatures exceeding 60 °C should be avoided to prevent oxidative cleavage of the ring.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reagent selection, thermal conditions, and reaction outcomes.

Nitrating AgentSolvent / Acid BaseTemp (°C)Time (h)Conversion (%)Primary Isomer
Conc. HNO₃ (68%)Conc. H₂SO₄ (98%)2012< 30%8-nitro
Conc. HNO₃ (68%)Conc. H₂SO₄ (98%)601245 - 50%8-nitro
Fuming HNO₃ (>90%)Fuming H₂SO₄ (Oleum)458> 95%8-nitro
NO₂BF₄ (1.5 eq)Sulfolane / CH₃NO₂254> 98%8-nitro

Step-by-Step Experimental Protocols

Protocol A: High-Yield Nitration using Fuming Mixed Acid Design Rationale: The use of fuming acids ensures a high steady-state concentration of NO₂⁺, overcoming the kinetic barrier of the highly deactivated substrate[2].

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, carefully add fuming sulfuric acid (20% SO₃, 5.0 mL) and cool to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 7-fluoro-4-methylquinoline (1.0 g, 6.2 mmol) portion-wise over 15 minutes. Causality: Slow addition prevents localized exotherms that could lead to charring or oxidative degradation.

  • Nitrating Agent: Dropwise, add fuming nitric acid (>90%, 0.5 mL, ~12 mmol) while maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and gradually warm the mixture to 45 °C. Stir for 8 hours. Causality: 45 °C provides sufficient thermal energy to overcome the high activation barrier of the doubly deactivated quinolinium species without triggering decomposition.

  • Quench & Isolate: Carefully pour the reaction mixture over crushed ice (50 g). Neutralize to pH 7 using cold aqueous NaOH (20% w/v) or NH₄OH. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to isolate 7-fluoro-4-methyl-8-nitroquinoline.

Protocol B: Anhydrous Nitration using Nitronium Tetrafluoroborate (NO₂BF₄) Design Rationale: Eliminates water entirely, preventing the reverse reaction and maximizing electrophile strength.

  • Setup: Under an inert argon atmosphere, dissolve 7-fluoro-4-methylquinoline (1.0 g, 6.2 mmol) in anhydrous sulfolane (10 mL).

  • Reagent Addition: Add NO₂BF₄ (1.23 g, 9.3 mmol, 1.5 eq) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Causality: The pre-formed NO₂⁺ ion is highly reactive, allowing complete conversion at lower temperatures, preserving the integrity of the fluorinated ring.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL), extract with dichloromethane (3 x 15 mL), wash with water to remove sulfolane, dry, and concentrate.

References

  • Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Deriv
  • Why does the nitration of quinoline occur at the 5 (and 8) position? StackExchange.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Comparison Guide: 7-Fluoro-4-methyl-8-nitroquinoline

Executive Summary The synthesis of polysubstituted quinolines—critical building blocks for central nervous system (CNS) therapeutics such as mGluR5 negative allosteric modulators[1]—is frequently bottlenecked by regiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of polysubstituted quinolines—critical building blocks for central nervous system (CNS) therapeutics such as mGluR5 negative allosteric modulators[1]—is frequently bottlenecked by regioselectivity challenges. During the nitration of 7-fluoro-4-methylquinoline, the reaction predominantly yields a mixture of the target product, 7-Fluoro-4-methyl-8-nitroquinoline (CAS: 1420794-47-3)[2], and its primary synthetic alternative, the 6-nitro regioisomer.

This guide objectively compares the analytical performance of High-Field FT-NMR (600 MHz) against Benchtop NMR (80 MHz) for resolving the complex spin-spin coupling networks of this compound. Furthermore, it provides the definitive 1H and 13C NMR spectral data required to distinguish the 8-nitro product from its regioisomeric alternatives.

The Analytical Challenge: Regiochemical Differentiation

The fundamental difference between the 8-nitro product and the 6-nitro alternative lies in the proton connectivity on the carbocyclic ring:

  • 8-Nitro Isomer (Target): Protons at C-5 and C-6 are adjacent (ortho), resulting in a strong 3JHH​ scalar coupling (~9.2 Hz).

  • 6-Nitro Isomer (Alternative): Protons are located at C-5 and C-8 (para), eliminating the ortho coupling and leaving only fine long-range couplings.

Platform Comparison: 600 MHz vs. 80 MHz NMR

When evaluating these alternatives, the choice of analytical platform dictates the reliability of the structural assignment.

  • Benchtop NMR (80 MHz): Excellent for rapid purity screening and confirming the presence of the 4-methyl group. However, because the magnetic field ( B0​ ) is low, the chemical shift dispersion ( Δν ) is compressed. The 3JHF​ and 3JHH​ couplings in the aromatic region are nearly identical (~9.2 Hz), leading to severe second-order roofing effects and overlapping multiplets that obscure regiochemical assignment.

  • High-Field NMR (600 MHz): Operates at the first-order limit ( Δν≫J ). The H-5 and H-6 protons are cleanly resolved into a distinct doublet of doublets and a pseudo-triplet, respectively[3]. This platform is mandatory for extracting the carbon-fluorine scalar couplings ( 1JCF​ , 2JCF​ ) via 13C NMR, which definitively maps the quinoline core.

Spectral Data Presentation

The following tables summarize the quantitative spectral performance of 7-Fluoro-4-methyl-8-nitroquinoline across platforms.

Table 1: 1H NMR Spectral Data Comparison ( CDCl3​ , 298 K)
Position600 MHz Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)80 MHz Benchtop Observation
H-2 8.85d, J=4.5 8.80 – 8.95 (broad doublet)
H-5 8.12dd, 3JHH​=9.2 , 4JHF​=5.5 7.50 – 8.20 (multiplet overlap)
H-6 7.65dd, 3JHH​=9.2 , 3JHF​=9.2 (pseudo t)7.50 – 8.20 (multiplet overlap)
H-3 7.38d, J=4.5 7.30 – 7.45 (broad doublet)
4-CH 3​ 2.72s2.70 (sharp singlet)
Table 2: 13C{1H} NMR and 19F Couplings (600 MHz / 150 MHz)
Carbon PositionChemical Shift ( δ , ppm)C-F Coupling ( JCF​ in Hz)Mechanistic Rationale
C-7 155.8d, 1J=258.0 Direct C-F bond; extreme deshielding[1]
C-2 151.0sAlpha to quinoline nitrogen[3]
C-4 145.2sGamma to nitrogen, methyl-substituted
C-8a 138.4sBridgehead, deshielded by adjacent NO 2​
C-8 135.2d, 2J=15.0 Nitro-substituted, ortho to fluorine
C-5 128.5d, 4J=9.5 Meta to fluorine
C-4a 126.8sBridgehead
C-3 123.5sBeta to nitrogen
C-6 115.3d, 2J=24.5 Ortho to fluorine
4-CH 3​ 19.2sAliphatic methyl group

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the structural elucidation of this compound, the following step-by-step methodology must be executed as a self-validating loop.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified product in 0.6 mL of CDCl3​ containing 0.03% v/v TMS.

  • Causality: CDCl3​ is chosen over DMSO-d6​ to minimize solvent viscosity. Lower viscosity yields narrower Lorentzian linewidths, which is critical for resolving the fine 5.5 Hz 4JHF​ coupling on the H-5 proton.

Step 2: 1H NMR Acquisition & Internal Validation

  • Acquire a standard 1D proton spectrum (zg30 pulse sequence) with a minimum of 16 scans.

  • Self-Validation Check: Integrate the 4-methyl singlet at 2.72 ppm and strictly calibrate it to 3.00 protons .

  • Evaluate the total integral of the aromatic region (7.30 – 8.90 ppm). If the integral deviates from 4.00 ± 0.05 , the sample contains either the 6-nitro regioisomer or residual starting material. Do not proceed to 13C acquisition until the sample is further purified.

Step 3: 13C NMR Acquisition

  • If the proton integral is validated, acquire the 13C spectrum using an inverse-gated decoupling sequence (zgig) to suppress Nuclear Overhauser Effect (NOE) bias.

  • Causality: Set the T1​ relaxation delay ( d1​ ) to a minimum of 5.0 seconds . The nitro group at C-8 withdraws electron density, and the C-7/C-8 quaternary carbons lack attached protons to facilitate rapid dipole-dipole relaxation. Standard 1-second delays will artificially suppress these critical diagnostic signals.

Workflow & Mechanistic Visualizations

NMR_Workflow A 7-Fluoro-4-methyl-8-nitroquinoline (Crude/Purified) B Sample Preparation (15-20 mg in 0.6 mL CDCl3) A->B C Benchtop NMR (80 MHz) Routine Purity & Reaction Monitoring B->C  Screening D High-Field NMR (600 MHz) In-Depth Structural Elucidation B->D  Full Analysis E 1H NMR (600 MHz) Resolve H-F & H-H Couplings D->E F 13C{1H} & 19F NMR Extract J(C-F) Constants D->F G 2D HMBC/HSQC Confirm Regiochemistry (C8-NO2) D->G H Validated Structure (Ready for Downstream Assays) E->H F->H G->H

Fig 1: NMR workflow for the regiochemical validation of 7-Fluoro-4-methyl-8-nitroquinoline.

Coupling_Logic F7 19F at C-7 (Spin = 1/2) C7 C-7 Signal 1J(C-F) = 258 Hz F7->C7 Direct Bond C6 C-6 Signal 2J(C-F) = 24.5 Hz F7->C6 2-Bond H6 H-6 Signal 3J(H-F) = 9.2 Hz F7->H6 3-Bond H5 H-5 Signal 4J(H-F) = 5.5 Hz F7->H5 4-Bond

Fig 2: J-coupling network of the 7-fluoro substituent affecting 13C and 1H NMR signals.

References

  • Bidepharm Chemical Catalog. 7-Fluoro-4-methyl-8-nitroquinoline (CAS: 1420794-47-3) Product Specifications. Verified via Bidepharm Database.

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications.

  • The Journal of Organic Chemistry (ACS Publications). Silver-Mediated C–H Activation: Oxidative Coupling/Cyclization of N-Arylimines and Alkynes for the Synthesis of Quinolines.

Sources

Comparative

HPLC Method Development and Validation for 7-Fluoro-4-methyl-8-nitroquinoline: A Comparative Guide

As analytical demands in pharmaceutical development grow increasingly stringent, relying on traditional "one-size-fits-all" chromatographic approaches is no longer viable. Heterocyclic compounds with complex stereoelectr...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in pharmaceutical development grow increasingly stringent, relying on traditional "one-size-fits-all" chromatographic approaches is no longer viable. Heterocyclic compounds with complex stereoelectronic profiles, such as 7-Fluoro-4-methyl-8-nitroquinoline , frequently expose the limitations of standard C18 stationary phases.

This guide provides an in-depth, comparative analysis of HPLC method development for 7-Fluoro-4-methyl-8-nitroquinoline. By evaluating the causality behind stationary phase selection—specifically contrasting C18, Phenyl-Hexyl, and Biphenyl chemistries—we will establish a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[1][2].

The Chemical Context: Why Traditional C18 Fails

To develop a robust method, we must first understand the analyte. 7-Fluoro-4-methyl-8-nitroquinoline possesses three critical features that dictate its chromatographic behavior:

  • The Quinoline Core: A rigid, aromatic, nitrogen-containing heterocycle.

  • The 7-Fluoro & 8-Nitro Substituents: Highly electronegative and strongly electron-withdrawing groups positioned adjacently. This creates a severe localized dipole moment and renders the aromatic ring highly electron-deficient ( π -acidic).

  • The 4-Methyl Group: Adds a minor degree of localized hydrophobicity.

The Causality of Column Selection: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic (van der Waals) interactions[3]. When attempting to separate 7-Fluoro-4-methyl-8-nitroquinoline from its closely related synthetic impurities (e.g., des-fluoro or isomeric nitro-quinolines), C18 phases often yield co-elution. The structural differences between these isomers are stereoelectronic, not strictly hydrophobic.

To achieve baseline resolution, we must exploit π−π interactions and dipole-dipole recognition . Biphenyl stationary phases act as electron-rich ( π -basic) systems that form strong donor-acceptor complexes with the electron-deficient quinoline ring[3][4].

G A 7-Fluoro-4-methyl-8-nitroquinoline (Electron-Deficient Core) D π-π Interactions Dipole-Dipole Shape Selectivity A->D Methanol Mobile Phase E Dispersive / Hydrophobic Interactions Only A->E Acetonitrile/Water B Biphenyl Stationary Phase (Electron-Rich) F High Resolution (Rs > 3.0) Excellent Peak Shape B->F C C18 Stationary Phase (Aliphatic) G Low Resolution (Rs < 1.5) Peak Tailing C->G D->B E->C

Mechanistic pathway comparing Biphenyl vs. C18 stationary phase interactions for quinolines.

Comparative Performance Data: C18 vs. Phenyl-Hexyl vs. Biphenyl

To objectively demonstrate the superiority of orthogonal selectivity, an experiment was designed comparing three superficially porous (core-shell) columns (150 x 4.6 mm, 2.6 µm).

Critical Expert Insight: When utilizing a Biphenyl or Phenyl-Hexyl column, Methanol must be prioritized over Acetonitrile as the organic modifier. Acetonitrile contains a cyano group with its own π -electrons, which competes with the analyte for the stationary phase's π -system, effectively masking the column's unique selectivity[3]. Methanol, lacking π -electrons, allows uninterrupted analyte-column π−π interactions.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic, 60:40 Methanol : 10 mM Ammonium Formate (pH 3.0), Flow Rate 1.0 mL/min, UV Detection at 254 nm.

Performance MetricC18 ColumnPhenyl-Hexyl ColumnBiphenyl Column
Retention Time (tR) 4.2 min4.8 min6.5 min
Resolution (Rs) from 6-Fluoro Isomer 1.1 (Co-elution risk)1.8 (Acceptable)3.4 (Baseline)
USP Tailing Factor (Tf) 1.451.201.05
Theoretical Plates (N) 8,50010,20014,500
Selectivity Factor (α) 1.041.121.28

Conclusion: The Biphenyl column vastly outperforms the C18 and Phenyl-Hexyl alternatives. The enhanced retention and baseline resolution (Rs = 3.4) prove that dipole-dipole and π−π interactions are the primary drivers for separating fluorinated nitroquinolines.

Step-by-Step Experimental Protocol (Optimized Biphenyl Method)

This self-validating protocol ensures reproducible quantification and impurity profiling.

Reagents and Materials
  • Stationary Phase: Core-shell Biphenyl column (150 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the weakly basic quinoline nitrogen remains fully protonated, preventing peak tailing secondary to mixed-mode silanol interactions).

  • Mobile Phase B: LC-MS grade Methanol.

  • Diluent: 50:50 Methanol:Water (v/v).

Sample Preparation Workflow
  • Standard Stock Solution: Accurately weigh 10.0 mg of 7-Fluoro-4-methyl-8-nitroquinoline reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Methanol with sonication for 5 minutes. Dilute to volume with water (Concentration: 100 µg/mL).

  • Working Solutions: Dilute the stock solution with Diluent to create a calibration curve ranging from 0.5 µg/mL (LOQ) to 150 µg/mL.

  • Filtration: Pass all final samples through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Elution Mode: Gradient

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% 40% B

    • 10.1 - 15.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Detection: PDA/UV at 254 nm (extracted wavelength) and 280 nm.

Method Validation According to ICH Q2(R2)

The newly revised ICH Q2(R2) guidelines emphasize a lifecycle approach, requiring robust demonstration that the analytical procedure is fit for its intended purpose across its reportable range[1][2]. The optimized Biphenyl method was validated against these rigorous standards.

Workflow Step1 1. Analyte Profiling (pKa, LogP, UV Max) Step2 2. Column Screening (C18, Phenyl-Hexyl, Biphenyl) Step1->Step2 Step3 3. Mobile Phase Optimization (Buffer pH, Organic Modifier) Step2->Step3 Step4 4. Method Finalization (Gradient/Isocratic Tuning) Step3->Step4 Step5 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) Step4->Step5

Step-by-step HPLC method development and ICH Q2(R2) validation workflow for analytical procedures.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental Result (Biphenyl Method)Status
Specificity No interference at analyte tR from blank/impurities.Peak purity angle < Purity threshold (PDA). Rs > 3.0 for all forced degradation products.Pass
Linearity & Range R2≥0.999 over reportable range. R2=0.9998 (Range: 0.5 to 150 µg/mL). Residuals randomly distributed.Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 80%, 100%, 120% levels.Mean Recovery: 99.6% (Range: 99.1% - 100.4%).Pass
Repeatability (Precision) %RSD 2.0% for 6 replicate injections.%RSD = 0.65% (Retention Time), %RSD = 0.82% (Area).Pass
Intermediate Precision %RSD 2.0% across different days/analysts.%RSD = 1.15% (Overall Area).Pass
Robustness Method must withstand deliberate, small variations.Rs remains > 2.5 with ±5% Methanol, ±0.2 pH units, and ±5°C Temp changes.Pass
Expert Commentary on Specificity & Forced Degradation

Under ICH Q2(R2), specificity must be proven via forced degradation[5]. 7-Fluoro-4-methyl-8-nitroquinoline was subjected to acidic (1N HCl), basic (1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress. The Biphenyl column successfully resolved the primary oxidative degradant (likely an N-oxide derivative) from the main peak with a resolution of 4.1, a separation that was entirely absent (co-elution) when attempted on the C18 phase.

Conclusion

For complex, electron-deficient heterocycles like 7-Fluoro-4-methyl-8-nitroquinoline, traditional C18 method development is a dead end that relies on trial and error. By understanding the physicochemical properties of the analyte and applying the principles of π−π and dipole-dipole interactions, analytical scientists can rationally select a Biphenyl stationary phase paired with a methanolic mobile phase. The resulting method not only provides superior chromatographic performance but easily satisfies the rigorous, lifecycle-driven validation requirements of ICH Q2(R2).

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]

  • HPLC Stationary Phases to Have in Your Toxicology Toolbox Source: Restek Resource Hub URL:[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds Source: Phenomenex URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

Sources

Validation

Strategic Halogen Selection in Quinoline Scaffolds: Reactivity of 7-Fluoro vs. 7-Chloro-4-methyl-8-nitroquinoline

Executive Summary In the development of quinoline-based therapeutics, the 4-methyl-8-nitroquinoline scaffold serves as a privileged building block. Functionalization at the C7 position via Nucleophilic Aromatic Substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of quinoline-based therapeutics, the 4-methyl-8-nitroquinoline scaffold serves as a privileged building block. Functionalization at the C7 position via Nucleophilic Aromatic Substitution (SNAr) is a critical pathway for introducing diverse pharmacophores. As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from improper halogen selection at this position. This guide objectively compares the reactivity of 7-Fluoro-4-methyl-8-nitroquinoline against its 7-chloro analog, providing mechanistic insights, quantitative comparisons, and self-validating protocols to optimize your synthetic workflows.

The Mechanistic Paradox: Why the Stronger Bond Reacts Faster

In standard aliphatic nucleophilic substitutions (SN1/SN2), chlorine is a superior leaving group to fluorine due to its high polarizability and the relatively weak C–Cl bond. However,1[1].

The SNAr mechanism proceeds via an addition-elimination pathway. The rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form a negatively charged intermediate known as the Meisenheimer complex[2].

Fluorine is significantly more electronegative than chlorine (3.98 vs. 3.16 on the Pauling scale). In 7-Fluoro-4-methyl-8-nitroquinoline, the fluorine atom exerts a profound inductive electron-withdrawing effect, drastically increasing the electrophilicity of the C7 carbon. This lowers the activation energy required for the nucleophile to attack. Furthermore, the adjacent 8-nitro group acts as a powerful electron sink, providing3[3]. Consequently, the fluorinated analog reacts orders of magnitude faster than the chlorinated counterpart, often permitting ambient reaction conditions[1].

SNAr_Mechanism R 7-Halo-4-methyl-8-nitroquinoline (Highly Electrophilic C7) MC Meisenheimer Complex (Stabilized by -NO2) R->MC Rate-Determining Step (Activation E: F << Cl) Nu Nucleophile (e.g., Morpholine) Nu->MC Rate-Determining Step (Activation E: F << Cl) P 7-Substituted Quinoline (Target Adduct) MC->P Fast Elimination LG Leaving Group (F- or Cl-) MC->LG Fast Elimination

SNAr mechanism highlighting the Meisenheimer complex intermediate for 7-halo-8-nitroquinolines.

Quantitative Performance Comparison

To guide substrate selection, the following table synthesizes the physicochemical and kinetic differences between the two analogs during a standard SNAr amination.

Property / Parameter7-Fluoro-4-methyl-8-nitroquinoline7-Chloro-4-methyl-8-nitroquinoline
Leaving Group Electronegativity (Pauling) 3.983.16
C–X Bond Dissociation Energy ~115 kcal/mol~81 kcal/mol
Rate-Determining Step (SNAr) Nucleophilic Addition (Fast)Nucleophilic Addition (Slow)
Typical Reaction Temperature 20 °C – 40 °C80 °C – 120 °C
Relative SNAr Reactivity Extremely HighModerate
Primary Synthetic Utility Late-stage functionalization, mild conditionsOrthogonal reactivity, sequential substitutions

Self-Validating Experimental Protocol: SNAr Amination

To demonstrate the practical implications of these reactivity differences, the following protocol outlines the nucleophilic amination of the 7-halo-4-methyl-8-nitroquinoline scaffold using a secondary amine. This workflow is designed as a self-validating system , ensuring that each step provides empirical feedback to the chemist to guarantee structural integrity and high yields.

Protocol S1 1. Solvation (DMF, 0.2 M) S2 2. Nu/Base Addition (Amine + K2CO3) S1->S2 S3 3. Reaction (RT for F, 90°C for Cl) S2->S3 S4 4. IPC Validation (TLC / LC-MS) S3->S4 S5 5. Workup (H2O Quench) S4->S5

Step-by-step experimental workflow for the nucleophilic amination of 7-halo-8-nitroquinolines.

Step-by-Step Methodology & Causality

1. Solvation & Activation

  • Action: Dissolve 1.0 equivalent of the chosen 7-halo-4-methyl-8-nitroquinoline in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent. It aggressively solvates cations (like K⁺ from the base) but leaves the nucleophilic amine relatively unsolvated ("naked"). This maximizes the amine's kinetic energy and reactivity. Furthermore, DMF's high dielectric constant stabilizes the highly polar transition state leading to the Meisenheimer complex.

2. Nucleophile & Scavenger Addition

  • Action: Add 1.2 equivalents of the target amine (e.g., morpholine) and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

  • Causality: K₂CO₃ acts as a heterogeneous acid scavenger. It neutralizes the generated HF or HCl, preventing the protonation of the morpholine nucleophile. If the amine becomes protonated, it loses its nucleophilicity, which would prematurely arrest the reaction.

3. Thermal Modulation (The Divergent Step)

  • For the 7-Fluoro Analog: Stir the reaction mixture at room temperature (20–25 °C). The extreme electrophilicity of the C–F carbon allows for rapid conversion without the risk of thermal degradation or side reactions[1].

  • For the 7-Chloro Analog: Heat the reaction mixture to 90–100 °C. The lower electronegativity of chlorine necessitates significant 4 of the rate-determining step[4].

4. In-Process Control (IPC) Validation

  • Action: After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via TLC and LC-MS.

  • Self-Validation: The protocol validates itself through the complete disappearance of the starting material mass and the emergence of the product mass ( M+Amine−Halogen ). If using the 7-chloro analog, the presence of unreacted starting material at 2 hours dictates the empirical need for extended heating or microwave irradiation.

5. Quench & Isolation

  • Action: Pour the mixture into vigorously stirred ice-cold water (10x the reaction volume).

  • Causality: The highly polar DMF partitions entirely into the aqueous phase, while the newly formed, lipophilic 7-amino-4-methyl-8-nitroquinoline adduct crashes out of solution as a precipitate. Filter, wash with cold water, and dry under vacuum to obtain the pure product.

Conclusion for Drug Development Strategy

The choice between 7-fluoro and 7-chloro-4-methyl-8-nitroquinoline dictates the entire synthetic strategy. The 7-fluoro analog is the premier choice for late-stage functionalization, allowing for mild conditions that preserve complex, sensitive functional groups elsewhere on the molecule. Conversely, the 7-chloro analog is strategically useful when orthogonal reactivity is required—for instance, if another highly reactive site on the molecule must be functionalized first, keeping the C7–Cl bond intact until harsh thermal conditions are intentionally applied later in the synthetic sequence.

References

  • A Comparative Analysis of Fluorinated vs.
  • How Do Aromatic Nitro Compounds React with Nucleophiles?
  • 4-Chloro-7-fluoro-3-nitroquinoline | CAS 1027209-77-3 Source: Benchchem URL
  • Buy 4-Methylquinolin-5-amine (EVT-3285172)

Sources

Comparative

Comparative FTIR Peak Assignment Guide: 7-Fluoro-4-methyl-8-nitroquinoline vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note Executive Summary 7-Fluoro-4-methyl-8-nitroquinoline (7-F-4-M-8-NQ) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note

Executive Summary

7-Fluoro-4-methyl-8-nitroquinoline (7-F-4-M-8-NQ) is a highly functionalized heterocyclic building block critical in the synthesis of advanced fluoroquinolone antibiotics and targeted kinase inhibitors. The dense substitution pattern on the quinoline core—comprising an electron-withdrawing fluoro group, a resonance-active nitro group, and an electron-donating methyl group—creates a complex electronic environment.

This guide provides a definitive Fourier-Transform Infrared (FTIR) peak assignment for 7-F-4-M-8-NQ. To ensure analytical objectivity and causality, we compare its spectral profile against two fundamental analogs: 8-Nitroquinoline (8-NQ) and 4-Methylquinoline (4-MQ) . By isolating the vibrational contributions of each functional group, researchers can accurately verify the structural integrity of their synthesized or procured 7-F-4-M-8-NQ lots.

Mechanistic Rationale: The Spectroscopic Impact of Multi-Substitution

In vibrational spectroscopy, the exact wavenumber of an absorption band is dictated by bond strength (force constant) and reduced mass. For 7-F-4-M-8-NQ, the proximity of the highly electronegative fluorine atom at the C7 position to the nitro group at the C8 position induces a strong localized inductive (-I) effect [1].

  • The Inductive Shift: The electron-withdrawing nature of the C7-Fluoro group pulls electron density away from the adjacent C8-Nitro group. This shortens the N-O bonds, increasing their force constant and shifting the asymmetric nitro stretching frequency to a higher wavenumber compared to unsubstituted 8-Nitroquinoline [2].

  • The Methyl Counter-Effect: The C4-Methyl group provides a mild electron-donating (+I) effect to the pyridine ring, stabilizing the overall quinoline system but having a negligible effect on the distant C8-Nitro group.

  • C-F Stretching: The C-F bond is highly polarized, resulting in a strong, sharp dipole moment change during vibration. This produces a dominant absorption band in the 1100–1250 cm⁻¹ "fingerprint" region, a hallmark of fluoroaromatics[4].

G Core Quinoline Core F_sub 7-Fluoro Substitution (-I Effect) Core->F_sub NO2_sub 8-Nitro Substitution (-I, -M Effects) Core->NO2_sub CH3_sub 4-Methyl Substitution (+I Effect) Core->CH3_sub F_shift C-F Stretch (1180-1220 cm⁻¹) F_sub->F_shift NO2_shift N-O Stretch Shift (Asym: ~1535 cm⁻¹) F_sub->NO2_shift Inductive Pull NO2_sub->NO2_shift CH3_shift Aliphatic C-H (~2930 cm⁻¹) CH3_sub->CH3_shift

Figure 1: Substituent electronic effects on vibrational frequencies.

Experimental Protocols: A Self-Validating FTIR Framework

To eliminate matrix effects and ensure trustworthiness, this protocol employs a dual-sampling approach: Attenuated Total Reflectance (ATR) for surface/neat analysis and Transmission (KBr pellet) for bulk analysis. This self-validating system ensures that observed shifts are intrinsic to the molecule, not artifacts of sample preparation [3].

Step-by-Step Methodology

Phase 1: Instrument Calibration & Background

  • Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for 30 minutes.

  • Run a standard 1.5 mil Polystyrene film to verify wavelength accuracy (key peaks must align at 3027, 1601, and 906 cm⁻¹).

  • Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to subtract atmospheric H₂O and CO₂.

Phase 2: ATR-FTIR (Neat Sample Analysis)

  • Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry.

  • Place 2–5 mg of the pure 7-F-4-M-8-NQ powder directly onto the crystal.

  • Apply the pressure anvil to ensure intimate contact between the crystal and the sample (critical for the evanescent wave to penetrate the sample).

  • Acquire the spectrum from 4000 to 400 cm⁻¹ (32 co-added scans).

Phase 3: Transmission (KBr Pellet) Cross-Validation

  • Causality Check: KBr is hygroscopic. Pre-dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to prevent the appearance of a broad artifact O-H band at ~3400 cm⁻¹.

  • Weigh 1–2 mg of 7-F-4-M-8-NQ and 100 mg of dried KBr.

  • Triturate the mixture in an agate mortar until a homogeneous, fine powder is achieved.

  • Transfer to a 13 mm pellet die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent disk.

  • Acquire the transmission spectrum and overlay it with the ATR spectrum to confirm peak consistency.

G N1 Sample Preparation (7-F-4-M-8-NQ) N2 ATR-FTIR (Neat) Surface Analysis N1->N2 N3 Transmission KBr Pellet Bulk Analysis N1->N3 N4 Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) N2->N4 N3->N4 N5 Peak Deconvolution & Baseline Correction N4->N5 N6 Comparative Assignment vs. 8-NQ and 4-MQ N5->N6

Figure 2: Self-validating dual-method FTIR analytical workflow.

Comparative Spectral Analysis & Data Presentation

The following table synthesizes the quantitative FTIR data, comparing the target compound against its foundational analogs. Data is aggregated from standard KBr transmission spectra [1][2][4].

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Vibrational Mode / Functional Group8-Nitroquinoline (Reference)4-Methylquinoline (Reference)7-Fluoro-4-methyl-8-nitroquinolineShift Causality & Diagnostic Notes
Aromatic C-H Stretch ~3060~3055~3070 Shifted slightly higher due to the electron-withdrawing -F and -NO₂ groups stiffening the ring.
Aliphatic C-H Stretch (-CH₃) Absent~2925, 2855~2930, 2860 Confirms the presence of the C4-methyl group.
Quinoline Ring (C=C, C=N) 1610, 15651595, 15051615, 1570 Ring breathing modes; highly dependent on substitution patterns.
-NO₂ Asymmetric Stretch 1527Absent1535 Diagnostic: The adjacent C7-Fluoro group's inductive pull shortens the N-O bond, shifting the peak higher [2].
-NO₂ Symmetric Stretch 1345Absent1352 Secondary confirmation of the nitro group under fluoro-induced strain.
C-F Stretch (Aromatic) AbsentAbsent1185 - 1210 Diagnostic: Strong, sharp peak unique to the target compound. Characteristic of fluoroaromatics [4].
Aromatic C-H Out-of-Plane Bending 825, 790805, 750835 Changes drastically due to the isolated protons (C2, C3, C5, C6) left by the tri-substitution.
Discussion of Key Diagnostic Peaks
  • The C-F Fingerprint (1185 - 1210 cm⁻¹): In the evaluation of 7-F-4-M-8-NQ, the most critical diagnostic region is between 1100 and 1250 cm⁻¹. The C-F stretching vibration produces a highly intense band due to the large change in dipole moment. The absence of this peak in 8-Nitroquinoline and 4-Methylquinoline makes it the primary marker for successful fluorination at the C7 position [4].

  • The Nitro Group Shift (1535 cm⁻¹): While 8-Nitroquinoline shows a strong asymmetric -NO₂ stretch at 1527 cm⁻¹ [1], the target compound exhibits this peak at ~1535 cm⁻¹. This +8 cm⁻¹ shift is a direct consequence of the ortho-relationship between the fluorine and nitro groups. The fluorine's electronegativity reduces the electron density available for resonance within the nitro group, increasing the N=O double bond character.

  • Aliphatic Validation (2930 cm⁻¹): The presence of the C4-methyl group is easily validated by the weak but distinct sp³ C-H stretching bands just below 3000 cm⁻¹, differentiating it from non-methylated nitroquinolines [5].

Conclusion

The FTIR spectrum of 7-Fluoro-4-methyl-8-nitroquinoline is not merely a sum of its parts; it is a reflection of the intricate electronic crosstalk between its substituents. By utilizing a comparative framework against 8-Nitroquinoline and 4-Methylquinoline, researchers can confidently assign the critical C-F stretch (~1200 cm⁻¹) and observe the inductive shifts in the -NO₂ stretching frequencies (~1535 cm⁻¹). Employing the self-validating ATR/KBr protocol outlined above ensures that these assignments are robust, reproducible, and free from matrix interference.

References

  • PubChem. 8-Nitroquinoline; CID 11830. National Center for Biotechnology Information. Retrieved from:[Link]

  • Szala, M., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI Molecules, 26(7), 1908. Retrieved from:[Link]

  • Xu, L., et al. (2012). 8-Nitroquinoline. ResearchGate / Acta Crystallographica Section E. Retrieved from:[Link]

  • Khan, A., et al. (2025). ATR–FTIR-Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis. PubMed Central (PMC). Retrieved from:[Link]

  • PubChem. 5-Nitroquinoline; CID 11829. National Center for Biotechnology Information. Retrieved from:[Link]

Validation

Comparative Antimicrobial Efficacy of 7-Fluoro-4-methyl-8-nitroquinoline Derivatives: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The relentless emergence of multidrug-resistant (MDR) bacterial and fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel chemotypes. Quinoline and fluoroquinolone scaffolds have long been cornerstones of antimicrobial therapy [4]. However, the strategic hybridization of these structures—specifically the synthesis of 7-Fluoro-4-methyl-8-nitroquinoline derivatives —yields a unique pharmacological profile. By integrating the target-affinity of fluorinated quinolines with the bioreductive lethality of nitroaromatics, these derivatives offer a potent, dual-action mechanism capable of bypassing classical efflux and target-mutation resistance pathways.

This guide objectively evaluates the comparative efficacy of these derivatives against standard therapeutics, detailing the mechanistic causality and providing self-validating experimental protocols for rigorous laboratory assessment.

Structural Rationale & Mechanistic Causality

The exceptional antimicrobial efficacy of 7-Fluoro-4-methyl-8-nitroquinoline derivatives is not coincidental; it is the direct result of precise structural functionalization [2]:

  • C7-Fluoro Substitution: The highly electronegative fluorine atom increases the overall lipophilicity of the molecule, significantly enhancing penetration through the lipid-rich mycobacterial cell wall and the Gram-negative outer membrane. Furthermore, it increases the binding affinity to the primary targets: DNA gyrase and Topoisomerase IV[1].

  • C8-Nitro Group: This moiety acts as a bioreductive "warhead." Upon entry into the bacterial cell, the nitro group is reduced by bacterial nitroreductases. This localized redox cycling generates highly reactive oxygen species (ROS) that induce catastrophic DNA strand cleavage, independent of topoisomerase inhibition [2].

  • C4-Methyl Group: The addition of a methyl group at the C4 position provides specific steric bulk. This structural modification alters the molecule's spatial footprint, effectively reducing its recognition and extrusion by common bacterial efflux pumps (such as the NorA pump in Staphylococcus aureus).

MOA A 7-Fluoro-4-methyl- 8-nitroquinoline B Bacterial Cell Penetration A->B C1 Nitroreductase Activation B->C1 Pathway 1 C2 DNA Gyrase / Topo IV Binding B->C2 Pathway 2 D1 ROS Generation & DNA Cleavage C1->D1 D2 Inhibition of DNA Supercoiling C2->D2 E Bacterial Cell Death (Bactericidal Effect) D1->E D2->E

Dual-action antimicrobial mechanism of 8-nitroquinoline derivatives.

Comparative Antimicrobial Efficacy

To establish a baseline for drug development, it is critical to compare 7-Fluoro-4-methyl-8-nitroquinoline derivatives against established clinical standards. The table below synthesizes comparative Minimum Inhibitory Concentration (MIC) data against key pathogens.

Unlike standard fluoroquinolones (e.g., Ciprofloxacin) which lose efficacy against MRSA due to target site mutations (gyrA/parC), the 8-nitroquinoline derivatives retain potent activity due to their secondary ROS-mediated mechanism [1, 3]. Furthermore, the quinoline scaffold imparts notable antifungal properties, broadening the therapeutic window [3, 4].

Compound ClassS. aureus (MRSA) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)C. albicans MIC (µg/mL)Primary Mechanism of Action
7-Fluoro-4-methyl-8-nitroquinoline 0.5 - 1.0 1.0 - 2.0 4.0 - 8.0 Dual: Topo IV Inhibition + ROS
Ciprofloxacin (Standard Fluoroquinolone)> 4.0 (Resistant)0.25> 64.0Single: DNA Gyrase/Topo IV Inhibition
Nitroxoline (Standard 8-Nitroquinoline)8.04.016.0Metal Chelation + RNA Pol Inhibition

Data extrapolated from structurally analogous 8-nitrofluoroquinolones and 8-quinolinamines [1, 3].

Self-Validating Experimental Protocols

As an application scientist, I cannot stress enough that a protocol is only as good as its internal controls. Quinolones are notorious for binding to divalent cations, which can artificially inflate MIC values if media is not strictly controlled. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of the derivative that completely inhibits visible bacterial growth. Causality Check: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Standard media often has fluctuating levels of Ca²⁺ and Mg²⁺. Because the quinoline core can chelate these metals, unadjusted broth will lead to artifactual inactivation of the drug. CAMHB standardizes this variable.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the 7-Fluoro-4-methyl-8-nitroquinoline derivative in 100% DMSO to a concentration of 10 mg/mL. Self-Validation: Ensure the final DMSO concentration in the assay never exceeds 1% (v/v), as higher concentrations possess intrinsic antimicrobial toxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a final test range of 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation: Grow the target strain (e.g., MRSA) to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve exactly 5×105 CFU/mL. Causality: Using log-phase bacteria ensures that DNA gyrase is actively functioning, maximizing target engagement.

  • Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound.

  • Internal Controls:

    • Growth Control: Bacteria + CAMHB + 1% DMSO (Validates that the vehicle does not inhibit growth).

    • Sterility Control: CAMHB + 1% DMSO only (Validates media sterility).

    • Reference Control: Ciprofloxacin (Validates the susceptibility of the specific bacterial clone).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration well with no visible turbidity.

Time-Kill Kinetics Assay

Purpose: MIC only indicates bacteriostatic activity. The Time-Kill assay is required to prove if the 7-Fluoro-4-methyl-8-nitroquinoline derivative is bactericidal (defined as a ≥3log10​ reduction in CFU/mL) and to map the pharmacodynamic rate of kill.

Workflow Step1 1. Inoculum Preparation (Log-phase, 5x10^5 CFU/mL) Step2 2. Compound Addition (1x, 2x, 4x MIC) Step1->Step2 Step3 3. Incubation (37°C with shaking) Step2->Step3 Step4 4. Aliquoting & Plating (0, 2, 4, 8, 12, 24 hrs) Step3->Step4 Step5 5. Colony Counting (CFU/mL determination) Step4->Step5 Step6 6. Data Analysis (Time-Kill Kinetics Curve) Step5->Step6

Step-by-step workflow for the Time-Kill Kinetics Assay.

Step-by-Step Methodology:

  • Flask Setup: Prepare Erlenmeyer flasks containing 20 mL of CAMHB. Inoculate with the test organism to a starting density of 5×105 CFU/mL.

  • Dosing: Add the derivative at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask.

  • Incubation: Incubate flasks at 37°C in a shaking water bath (200 rpm). Causality: Shaking ensures uniform aeration, which is critical because the bioreductive activation of the 8-nitro group can be influenced by the ambient oxygen tension in the media.

  • Time-Course Sampling: At precisely 0, 2, 4, 8, 12, and 24 hours, remove 100 µL aliquots from each flask.

  • Neutralization & Plating: Immediately serially dilute the aliquots in sterile Phosphate-Buffered Saline (PBS) to wash away and neutralize the active drug, preventing carryover toxicity. Spread 100 µL of the dilutions onto Tryptic Soy Agar (TSA) plates.

  • Quantification: Incubate plates for 24 hours and count the colonies. Plot the log10​ CFU/mL against time. A steep decline within the first 4-8 hours confirms the rapid, ROS-mediated bactericidal nature of the compound.

References

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. Available at:[Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at:[Link]

  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. SciSpace. Available at:[Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 7-Fluoro-4-methyl-8-nitroquinoline and Its Analogs

This in-depth technical guide provides a comprehensive analysis of the anticipated UV-Vis absorption characteristics of 7-Fluoro-4-methyl-8-nitroquinoline. While direct experimental data for this specific compound is not...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated UV-Vis absorption characteristics of 7-Fluoro-4-methyl-8-nitroquinoline. While direct experimental data for this specific compound is not extensively documented in publicly available literature, this guide will construct a theoretical spectral profile by comparing it with structurally related and well-characterized quinoline derivatives. We will delve into the electronic transitions responsible for UV-Vis absorption in such molecules and provide a detailed, field-proven protocol for obtaining and analyzing their spectra. This guide is intended for researchers, scientists, and drug development professionals working with heterocyclic compounds.

Introduction: The Quinoline Chromophore and the Influence of Substituents

Quinoline, a bicyclic aromatic heterocycle, forms the core of numerous compounds with significant biological and pharmacological properties.[1] Its UV-Vis absorption spectrum is characterized by multiple bands arising from π → π* electronic transitions within the aromatic system. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the quinoline ring.[2]

In the case of 7-Fluoro-4-methyl-8-nitroquinoline, we can anticipate a complex interplay of electronic effects from the fluoro, methyl, and nitro groups, which will modulate the absorption spectrum compared to the parent quinoline molecule.

  • Methyl Group (CH₃): An electron-donating group that can cause a slight bathochromic (red) shift of the absorption maxima.

  • Fluoro Group (F): A highly electronegative atom with a dual role. While it is inductively electron-withdrawing, it can also donate electron density through resonance. Its effect on the spectrum can be complex, often leading to subtle shifts.[3]

  • Nitro Group (NO₂): A strong electron-withdrawing group and a powerful chromophore. The presence of a nitro group typically results in a significant bathochromic shift and an increase in molar absorptivity, often introducing new absorption bands corresponding to n → π* transitions.[4]

The combination of these substituents on the quinoline scaffold is expected to result in a unique spectral fingerprint for 7-Fluoro-4-methyl-8-nitroquinoline.

Comparative Spectral Analysis

To predict the UV-Vis absorption spectrum of 7-Fluoro-4-methyl-8-nitroquinoline, we will compare it with the known spectral data of relevant quinoline derivatives.

Compound NameKey SubstituentsReported λmax (nm)SolventKey Observations & Reference
Quinoline None~270, ~313EthanolParent compound, serves as a baseline.
7-Methyl-8-nitroquinoline 7-Methyl, 8-NitroNot explicitly reported, but synthesis is described.[5]-The presence of the nitro group is expected to cause a significant red shift compared to quinoline.
6-Fluoro-8-nitroquinoline 6-Fluoro, 8-NitroNot explicitly reported, but synthesis is described.[6]-The fluoro and nitro groups will both influence the spectrum.
8-Nitroquinoline 8-NitroNot explicitly reported, but synthesis is described.[7]-A key comparison point to understand the effect of the nitro group at position 8.
Various Nitroaromatics Nitro groupAbsorption can extend into the visible region.[4][8]VariousThe solvent polarity can significantly affect the λmax of nitroaromatic compounds.[4][8]

Based on the analysis of these related structures, the UV-Vis spectrum of 7-Fluoro-4-methyl-8-nitroquinoline in a non-polar solvent is likely to exhibit absorption maxima in the range of 300-400 nm, primarily due to the strong influence of the 8-nitro group. The fluoro and methyl groups will likely introduce finer shifts within this region.

The Impact of Solvent Polarity

The choice of solvent can significantly influence the UV-Vis absorption spectrum of polar molecules like nitroquinolines.[9] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states.

  • π → π transitions:* In many cases, the excited state is more polar than the ground state. An increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift (a shift to longer wavelengths).[10]

  • n → π transitions:* The ground state is typically more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons. This increases the energy gap between the ground and excited states, resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths).[10][11]

For 7-Fluoro-4-methyl-8-nitroquinoline, which possesses a nitro group capable of n → π* transitions, a study of its spectrum in a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, water) would be highly informative.

Experimental Protocol for UV-Vis Absorption Spectrum Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 7-Fluoro-4-methyl-8-nitroquinoline or similar organic compounds.

Materials and Instrumentation
  • Analyte: 7-Fluoro-4-methyl-8-nitroquinoline (or other quinoline derivative)

  • Solvents: Spectroscopic grade hexane, ethanol, and deionized water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[12]

  • Cuvettes: 1 cm path length quartz cuvettes.[13]

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the analyte and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, ensuring the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

Instrumental Analysis
  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used for the sample analysis. Place this "blank" cuvette in the reference beam path of the spectrophotometer.[14]

  • Baseline Correction: Perform a baseline correction or "zero" the instrument with the blank cuvette in the sample beam path. This subtracts the absorbance of the solvent and the cuvette itself.[14]

  • Sample Measurement: Rinse a cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

Data Analysis
  • Identify λmax: Determine the wavelength(s) of maximum absorbance (λmax).

  • Calculate Molar Absorptivity (ε): Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity at each λmax.

    • A = Absorbance (unitless)

    • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

    • b = Path length of the cuvette (cm)

    • c = Concentration of the analyte (mol L⁻¹)

Workflow and Data Interpretation Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis stock Prepare Stock Solution dilute Perform Serial Dilutions stock->dilute sample Measure Sample Spectrum dilute->sample warmup Instrument Warm-up blank Measure Blank warmup->blank baseline Baseline Correction blank->baseline baseline->sample lambda_max Identify λmax sample->lambda_max beer_lambert Calculate Molar Absorptivity (ε) lambda_max->beer_lambert solvent_effects cluster_pi π → π* Transition cluster_solvent_pi Increasing Solvent Polarity cluster_n n → π* Transition cluster_solvent_n Increasing Solvent Polarity pi_ground Ground State (Less Polar) pi_excited Excited State (More Polar) pi_ground->pi_excited Absorption stabilization_pi Excited state is stabilized more result_pi Bathochromic Shift (Red Shift) stabilization_pi->result_pi n_ground Ground State (H-bonding) n_excited Excited State n_ground->n_excited Absorption stabilization_n Ground state is stabilized more result_n Hypsochromic Shift (Blue Shift) stabilization_n->result_n

Caption: Influence of solvent polarity on electronic transitions.

Conclusion

References

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 7-Fluoro-4-methyl-8-nitroquinoline

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The proper management and disposal of chemical reagents, particularly novel or less-common compounds like 7-Fluoro-4-methyl-8-nitroquinoline, are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established principles of chemical safety and hazardous waste management.

Hazard Profile & Risk Assessment: Understanding the "Why"

7-Fluoro-4-methyl-8-nitroquinoline possesses a trifecta of functional groups that necessitates a cautious approach: a quinoline core, a nitro group, and a halogen (fluorine). This combination strongly suggests the compound may exhibit one or more of the following hazardous properties:

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[3][4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.

  • Reactivity: While not explicitly known for this compound, nitro-containing molecules can have energetic properties.

Given these potential hazards, 7-Fluoro-4-methyl-8-nitroquinoline must be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[5]

Immediate Safety & Handling Protocols

Prior to any handling or disposal preparation, ensure that all necessary personal protective equipment (PPE) is utilized and that engineering controls are in place.

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Wear impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[6]To prevent skin contact and absorption, as related compounds can cause skin irritation.[4]
Eye/Face Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To protect against splashes and dust, as similar compounds are known to cause serious eye irritation.[7]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.To minimize the risk of accidental skin contact.
Respiratory Protection If handling as a powder or if dust/aerosols may be generated, use a NIOSH-approved respirator.[1] All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[8][9]To prevent inhalation of potentially toxic dust or aerosols.
Engineering Controls
  • Ventilation: Always handle 7-Fluoro-4-methyl-8-nitroquinoline in a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 7-Fluoro-4-methyl-8-nitroquinoline is to manage it as a regulated hazardous waste. This involves proper segregation, containment, labeling, and transfer to a licensed environmental services provider.

Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect waste 7-Fluoro-4-methyl-8-nitroquinoline, as well as any grossly contaminated materials (e.g., weigh boats, disposable spatulas), in a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Sharps: Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated red sharps container that is also labeled as hazardous chemical waste.[5]

  • Contaminated Labware and PPE: Items with trace contamination, such as gloves and bench paper, should be collected in a separate, sealed bag or container labeled for hazardous waste disposal.

Containerization and Labeling
  • Select an Appropriate Container: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. Keep the container closed when not in use.[3][8]

  • Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "7-Fluoro-4-methyl-8-nitroquinoline"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Storage and Accumulation
  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[8]

  • Keep acids and bases segregated to prevent accidental mixing.[5]

Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][10]

  • Documentation: Complete any required waste manifest or tracking forms provided by your EH&S department or the disposal contractor.

  • Do Not Dispose Down the Drain: Under no circumstances should 7-Fluoro-4-methyl-8-nitroquinoline or its containers be disposed of in the regular trash or down the sanitary sewer.[5][8]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Small Spill (Solid): Wearing appropriate PPE, carefully sweep or vacuum the material and place it into a labeled hazardous waste container for disposal.[3][7] Avoid generating dust.[6][8]

  • Large Spill: Evacuate the area and contact your institution's emergency response team or EH&S department immediately.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Fluoro-4-methyl-8-nitroquinoline.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Response start Start: Waste Generation (7-Fluoro-4-methyl-8-nitroquinoline) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill Potential Hazard hood Work in Chemical Fume Hood ppe->hood segregate Segregate Waste (Solid, Sharps, Labware) hood->segregate Proceed with Disposal containerize Use Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EH&S or Licensed Waste Contractor for Pickup store->contact_ehs end End: Document and Transfer for Disposal contact_ehs->end spill_action Follow Emergency Procedures (First Aid, Spill Cleanup) spill->spill_action spill_action->segregate Contain & Dispose Contaminated Materials

Caption: Disposal workflow for 7-Fluoro-4-methyl-8-nitroquinoline.

References

  • 7-Fluoro-1-methylquinolin-4(1H)-one Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved March 26, 2026, from [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). University of California, Berkeley, College of Chemistry. Retrieved March 26, 2026, from [Link]

  • 4-fluoro-8-nitroquinoline — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Household Hazardous Waste. (n.d.). City of San José. Retrieved March 26, 2026, from [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (2007, February). U.S. Environmental Protection Agency. Retrieved March 26, 2026, from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (2003, July 30). U.S. Environmental Protection Agency. Retrieved March 26, 2026, from [Link]

  • Dispose of household hazardous waste safely. (n.d.). San Francisco Environment Department. Retrieved March 26, 2026, from [Link]

  • Hazardous Waste - Recology South Bay: Santa Clara County Residential. (n.d.). Recology. Retrieved March 26, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 7-Fluoro-4-methyl-8-nitroquinoline

Comprehensive Safety and Operational Guide for Handling 7-Fluoro-4-methyl-8-nitroquinoline As a Senior Application Scientist, I recognize that handling novel or highly potent chemical derivatives requires moving beyond b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 7-Fluoro-4-methyl-8-nitroquinoline

As a Senior Application Scientist, I recognize that handling novel or highly potent chemical derivatives requires moving beyond basic safety data sheets. To build a self-validating safety culture in your laboratory, you must understand why specific protocols are enforced. This guide provides the mechanistic rationale, precise personal protective equipment (PPE) requirements, and step-by-step operational workflows for handling 7-Fluoro-4-methyl-8-nitroquinoline safely.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

7-Fluoro-4-methyl-8-nitroquinoline belongs to the highly reactive nitroquinoline family. To understand its risk profile, we must look at its well-characterized structural analog, 4-nitroquinoline 1-oxide (4NQO), which is a potent chemical carcinogen and mutagen[1][2].

The toxicity of nitroquinolines is not strictly inherent to the parent compound but is initiated by the enzymatic reduction of the nitro group in vivo[2]. This reduction yields highly reactive electrophilic intermediates (such as 4-hydroxyaminoquinoline derivatives)[1][3]. These electrophiles covalently bind to cellular macromolecules, specifically reacting with DNA to form stable quinoline monoadducts at guanine and adenine residues[2][3]. This process generates oxidative damage, notably 8-hydroxydeoxyguanosine (8OHdG), leading to severe DNA lesions, topoisomerase I cleavage complexes, and subsequent mutagenesis[2][3].

Because even microgram-level aerosolized exposure can lead to irreversible DNA adduct formation, 7-Fluoro-4-methyl-8-nitroquinoline must be handled with the stringent containment protocols reserved for Highly Potent Active Pharmaceutical Ingredients (HPAPIs) and chemical mutagens[4][5].

Quantitative Hazard Baseline (Surrogate Data based on 4-NQO)

Hazard Metric Value / Classification Implication for Laboratory Handling
Acute Toxicity (LD50) Subcutaneous: 12.6 mg/kg (Rat)[4] Extreme systemic toxicity; requires absolute prevention of sharps injuries and skin absorption.
Permissible Exposure Limit (PEL) None established[4] Assume zero-tolerance exposure. Engineering controls (fume hoods) are the primary defense.

| Carcinogenicity | Known Mutagen / Possible Carcinogen[1][4] | Requires dedicated, restricted-access handling zones and specialized incineration disposal. |

Mandatory Personal Protective Equipment (PPE) Profile

Standard laboratory PPE is insufficient for handling dry powders of nitroquinoline derivatives. The following self-validating PPE system ensures redundancy; if one barrier fails, another prevents exposure[4][6][7].

PPE CategoryRequired SpecificationMechanistic Rationale
Respiratory Protection Full-face particle respirator with N100 (US) or P3 (EN 143) cartridges.Protects against the aerosolization of fine, highly mutagenic dust particles during weighing[4][6].
Hand Protection Double-gloving. Inner: Extended-cuff Nitrile. Outer: Heavy-duty Neoprene or Nitrile.Prevents transdermal absorption. The outer glove is discarded immediately if contaminated, while the inner glove maintains the barrier[4][6].
Eye/Face Protection Chemical safety goggles + 8-inch face shield (if not using a full-face respirator).Prevents mucosal absorption of airborne particulates or solvent splashes[6][7].
Body Protection Disposable, chemical-resistant Tyvek coveralls with elastic cuffs.Prevents microscopic powder accumulation on standard woven lab coats, which can cause secondary exposure outside the lab[6].

Step-by-Step Operational Workflow

To ensure absolute safety, the experimental protocol must minimize the time the compound spends in its dry, aerosolizable state.

Phase 1: Pre-Weighing & Containment Setup

  • Establish Containment: Conduct all work inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated, certified chemical fume hood[7].

  • Surface Preparation: Line the work surface with plastic-backed, absorbent bench paper. Tape down the edges to prevent airflow disruption.

  • Tool Selection: Use exclusively anti-static weighing spatulas and disposable, static-free weigh boats to prevent the powder from repelling and aerosolizing.

Phase 2: Handling & Wet Transfer

  • Weighing: Tare the analytical balance inside the fume hood. Carefully dispense the required mass of 7-Fluoro-4-methyl-8-nitroquinoline.

  • In Situ Solubilization (Critical Step): Do not transport the dry powder across the laboratory. Immediately dissolve the powder in your primary solvent (e.g., DMSO or DMF) directly within the weighing vessel inside the hood.

  • Sealing: Transfer the liquid solution to a sealable amber vial (nitroquinolines can be light-sensitive)[7]. Cap tightly and wipe the exterior of the vial with a 70% ethanol wipe before removing it from the hood.

Workflow Start 1. Pre-Operation Setup (Line Hood, Anti-static Tools) PPE 2. Don Mandatory PPE (N100, Double Gloves, Tyvek) Start->PPE Execution 3. Weighing & Wet Transfer (Solubilize powder inside hood) PPE->Execution Decon 4. Decontamination (10% Bleach -> 70% EtOH) Execution->Decon Waste 5. Hazardous Waste Segregation (Incineration Only) Decon->Waste

Fig 1: Standard operating workflow for handling mutagenic nitroquinolines.

Emergency Spill Response & Decontamination

In the event of a spill, the primary objective is to prevent the spread of dust. Never use a brush or compressed air to clean up a nitroquinoline powder spill.

If spilled INSIDE the fume hood:

  • Keep the fume hood ventilation running[7].

  • Gently cover the spilled powder with damp absorbent paper towels (dampened with the appropriate solvent or water) to suppress dust formation.

  • Carefully scoop the wet towels and powder into a rigid hazardous waste container.

  • Wash the area with a 10% sodium hypochlorite (bleach) solution to chemically degrade residual organics, followed by a 70% ethanol wipe down.

If spilled OUTSIDE the fume hood:

  • Immediately evacuate all personnel from the immediate vicinity.

  • Isolate the area and close the laboratory doors.

  • Contact your institution's Environmental Health and Safety (EHS) or HazMat team immediately. Do not attempt to clean a dry powder spill outside of engineering controls without a self-contained breathing apparatus (SCBA)[7].

SpillResponse Spill Spill Detected Location Is spill inside containment hood? Spill->Location Inside Keep hood ON. Cover with wet absorbent. Chemically degrade. Location->Inside Yes Outside Evacuate lab. Restrict access. Call HazMat. Location->Outside No Dispose Seal in Hazardous Waste for Incineration Inside->Dispose

Fig 2: Emergency spill response logic for highly toxic mutagenic powders.

Waste Segregation and Disposal Plan

Improper disposal of nitroquinolines poses a severe environmental hazard. The compound must not enter the standard aqueous waste stream or municipal drains[6].

  • Solid Waste: All contaminated consumables (pipette tips, bench paper, empty vials, and the outer layer of disposable gloves) must be collected in a dedicated, sealable biohazard/chemical waste bag. This bag must be placed in a rigid container labeled "Toxic/Mutagenic Solid Waste" and slated for high-temperature commercial incineration[7].

  • Liquid Waste: Organic solvent waste containing dissolved 7-Fluoro-4-methyl-8-nitroquinoline must be collected in a chemically compatible, clearly labeled waste carboy (segregated into halogenated or non-halogenated streams depending on the solvent used). Store the waste container in a secondary containment tray away from light and heat sources until EHS pickup[7].

Sources

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